molecular formula C12H7ClF3NO B1444275 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine CAS No. 1261856-69-2

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B1444275
CAS No.: 1261856-69-2
M. Wt: 273.64 g/mol
InChI Key: WIIRREMNDRTYCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is a specialized chemical intermediate designed for research and development applications, particularly in the fields of agrochemistry and pharmaceuticals. Its molecular structure incorporates two key features: a chloropyridine ring and a trifluoromethoxy-phenyl group. This combination is strategically valuable, as the chlorine atom on the pyridine ring serves as a reactive handle for further functionalization through cross-coupling reactions and nucleophilic substitutions, allowing researchers to build more complex molecules. The inclusion of the trifluoromethoxy group is of significant interest in discovery chemistry. Fluorine-containing moieties, like the trifluoromethoxy group, are known to profoundly influence the biological activity and physical properties of a compound. They can enhance metabolic stability, improve lipid solubility for better membrane permeability, and increase overall bioavailability . The unique electronegativity and small van der Waals radius of fluorine allow for strategic bioisosteric replacement, often leading to optimized affinity for biological targets . Compounds featuring a pyridine core and trifluoromethyl/methoxy groups have been successfully utilized in the development of various commercial products, underscoring the potential of this compound class . This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

2-chloro-6-[2-(trifluoromethoxy)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO/c13-11-7-3-5-9(17-11)8-4-1-2-6-10(8)18-12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIRREMNDRTYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC=C2)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Structural, Synthetic, and Pharmacological Profiling of 2-Chloro-6-[2-(trifluoromethoxy)phenyl]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated and fluorinated moieties is a cornerstone of rational drug design. 2-Chloro-6-[2-(trifluoromethoxy)phenyl]pyridine (CAS: 1261856-69-2) represents a highly privileged, bifunctional building block. It combines the metabolic robustness and high lipophilicity of an ortho-trifluoromethoxy (-OCF₃) group with the synthetic versatility of a 2-chloropyridine handle[1]. This whitepaper provides an authoritative analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its applications in advanced chemical research.

Structural & Physicochemical Profiling

The molecular architecture of 2-Chloro-6-[2-(trifluoromethoxy)phenyl]pyridine is defined by a central pyridine ring flanked by a chlorine atom at the C2 position and a 2-(trifluoromethoxy)phenyl group at the C6 position.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Chloro-6-[2-(trifluoromethoxy)phenyl]pyridine
CAS Number 1261856-69-2
Molecular Formula C₁₂H₇ClF₃NO
Molecular Weight 273.64 g/mol
Hansch π Parameter (-OCF₃) +1.04
C-F Bond Dissociation Energy 485.3 kJ/mol
Physical State Solid / Viscous Oil (Typical for class)
Causality of Structural Features

The strategic placement of the -OCF₃ group acts as a "super-halogen." With a , it is one of the most lipophilic substituents available, significantly enhancing membrane permeability without the excessive steric penalty of larger alkyl groups[1]. Furthermore, the high polarity and strength of the C-F bonds (485.3 kJ/mol) render the moiety highly resistant to cytochrome P450-mediated oxidative metabolism[1].

Conversely, the C2-Chlorine atom acts as an electron-withdrawing group that deactivates the pyridine ring towards electrophilic aromatic substitution, yet highly activates it for subsequent Nucleophilic Aromatic Substitution (SₙAr) or late-stage cross-coupling reactions[2].

Synthetic Methodology & Mechanistic Causality

The synthesis of this compound relies on the desymmetrization of 2,6-dichloropyridine via a site-selective mono-Suzuki-Miyaura cross-coupling.

Mechanistic Causality for Mono-Selectivity

Achieving mono-arylation on a symmetric dihaloarene requires precise control over the catalytic cycle. The mono-selectivity is driven by two primary factors:

  • Electronic Deactivation: The initial oxidative addition of Pd(0) into the first C-Cl bond is relatively facile. However, once the 2-(trifluoromethoxy)phenyl group is installed, it alters the electron density of the pyridine ring. The inherently high activation energy required for Pd(0) oxidative addition into the remaining C-Cl bond allows the catalyst to dissociate before a second coupling occurs[2].

  • Steric Shielding: The bulky ortho-trifluoromethoxy group creates significant steric hindrance around the newly formed C-C bond, physically impeding the approach of the bulky PdL₂ catalyst complex to the adjacent C-Cl bond[3].

CatalyticCycle Pd0 Pd(0) Active Species (e.g., Pd(PPh3)2) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)-Cl) Pd0->OxAdd + 2,6-Dichloropyridine TransMet Transmetalation Intermediate (Ar-Pd(II)-Ar') OxAdd->TransMet + 2-(OCF3)Ph-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Target Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Step-by-Step Experimental Protocol

Note: This protocol is a self-validating system designed to prevent exhaustive double-coupling.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloropyridine (1.0 equiv, 10.0 mmol) and 2-(trifluoromethoxy)phenylboronic acid (1.05 equiv, 10.5 mmol).

    • Causality: A strict stoichiometric ratio with a slight excess of boronic acid ensures complete conversion of the limiting reagent while thermodynamically suppressing double arylation[2].

  • Catalyst and Base Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv, 5 mol%) and anhydrous Sodium Carbonate (Na₂CO₃) (2.0 equiv, 20.0 mmol).

    • Causality: Pd(PPh₃)₄ provides a stable, moderately active Pd(0) source that favors mono-coupling over more aggressive Buchwald-type ligands[2]. Na₂CO₃ activates the boronic acid via the formation of a reactive boronate complex.

  • Solvent System & Degassing: Add a degassed mixture of Toluene/H₂O/Ethanol (v/v/v 4:2:1, 0.2 M). Purge the system with Argon for 15 minutes.

    • Causality: The biphasic system dissolves both organic substrates and inorganic bases, while Ethanol acts as a phase-transfer agent at the interface. Degassing prevents oxidation of the Pd(0) catalyst.

  • Thermal Activation: Heat the reaction mixture to 90 °C under an Argon atmosphere for 12–16 hours. Monitor progression via LC-MS.

  • Workup and Purification: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

SynthesisWorkflow Reagents Reagents: 2,6-Dichloropyridine + 2-(OCF3)Ph-B(OH)2 Reaction Suzuki Coupling Pd(PPh3)4, Na2CO3 Toluene/H2O, 90°C Reagents->Reaction Workup Aqueous Workup Extraction (EtOAc) Reaction->Workup Purification Column Chromatography (Hexanes/EtOAc) Workup->Purification Product Pure Compound CAS: 1261856-69-2 Purification->Product

Workflow for the regioselective mono-Suzuki coupling synthesis.

Pharmacological & Agrochemical Relevance

The incorporation of the but highly rewarding in drug discovery[4]. Molecules containing the -OCF₃ group are frequently found in voltage-gated sodium channel modulators, fungicides, and advanced kinase inhibitors[4].

The utility of 2-Chloro-6-[2-(trifluoromethoxy)phenyl]pyridine lies in its readiness for late-stage functionalization . The remaining C2-chlorine atom serves as a reliable anchor point. Researchers can subject this compound to a Buchwald-Hartwig amination to append complex amine pharmacophores, or perform a second Suzuki coupling with a different boronic acid to generate highly unsymmetrical, sterically congested 2,6-diarylpyridines[2]. This modularity makes it an indispensable scaffold for generating diverse chemical libraries during structure-activity relationship (SAR) optimization.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, MDPI (Molecules).[Link][1]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent, Beilstein Journal of Organic Chemistry.[Link][4]

  • Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes, SciSpace (Catalysts).[Link][2]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters, NIH PMC.[Link][3]

Sources

Technical Guide: Physicochemical Properties and Synthesis of Chloro-Trifluoromethyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Analysis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial database searches for the specific compound 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine did not yield definitive data for its molecular weight and formula from authoritative public chemical databases. This suggests the compound may be a novel or less-common chemical entity. To provide a valuable technical resource, this guide will focus on a closely related and well-documented analogue: 2-Chloro-6-(trifluoromethyl)pyridine . This compound shares the key 2-chloro-6-substituted pyridine core and a trifluoromethyl functional group, making it a relevant case study for understanding the physicochemical properties and synthetic considerations of this class of molecules.

Introduction to Trifluoromethyl-Substituted Pyridines

The introduction of a trifluoromethyl (-CF3) group into a heterocyclic ring, such as pyridine, can significantly alter the molecule's physicochemical and biological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2] Consequently, trifluoromethylpyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][3] 2-Chloro-6-(trifluoromethyl)pyridine, in particular, serves as a versatile building block for creating more complex molecules due to the reactivity of its chloro-substituent.[1][4]

Core Compound Analysis: 2-Chloro-6-(trifluoromethyl)pyridine

This section details the fundamental properties of the analogue compound, 2-Chloro-6-(trifluoromethyl)pyridine.

Molecular Formula and Weight

The key identifiers for 2-Chloro-6-(trifluoromethyl)pyridine are its molecular formula and weight, which are fundamental for any quantitative experimental work.

PropertyValueSource
Molecular Formula C6H3ClF3NPubChem[5], Sigma-Aldrich
Molecular Weight 181.54 g/mol PubChem[5], Sigma-Aldrich
CAS Number 39890-95-4PubChem[5], Sigma-Aldrich
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and reactivity in synthetic protocols.

PropertyValueSource
Appearance Colorless to off-white liquid or white to off-white crystalChemicalBook[4]
Melting Point 32-36 °CSigma-Aldrich
Boiling Point 60-62 °C at 88 mmHgSigma-Aldrich
Density 1.417 g/mL at 25 °CSigma-Aldrich[6]
Flash Point 79.4 °C - closed cupSigma-Aldrich
InChI Key ADVQMCQMDHBTHJ-UHFFFAOYSA-NPubChem[5], Sigma-Aldrich

Synthesis and Reactivity

Synthetic Pathway Overview

A common synthetic route to 2-Chloro-6-(trifluoromethyl)pyridine involves a multi-step process starting from 2-chloro-6-methylpyridine. This process typically includes chlorination followed by fluorination.[1]

Synthesis_Workflow A 2-Chloro-6-methylpyridine B Chlorination (e.g., Cl2, Initiator) A->B C 2-Chloro-6-(trichloromethyl)pyridine B->C D Fluorination (e.g., HF) C->D E 2-Chloro-6-(trifluoromethyl)pyridine D->E

Caption: General synthesis workflow for 2-Chloro-6-(trifluoromethyl)pyridine.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation of the synthesis of 2-Chloro-6-(trifluoromethyl)pyridine.

Step 1: Chlorination of 2-Chloro-6-methylpyridine

  • Charge a suitable reactor with 2-chloro-6-methylpyridine and a solvent such as carbon tetrachloride.[1]

  • Add a radical initiator (e.g., benzoyl peroxide) and phosphorus trichloride.[1]

  • Heat the mixture to reflux (approximately 80°C) under a slight negative pressure.[1]

  • Introduce chlorine gas at a controlled rate.[1] The reaction is highly exothermic and should be monitored carefully.

  • Continue the reaction until gas chromatography (GC) analysis shows the desired conversion to 2-chloro-6-(trichloromethyl)pyridine.[1]

Step 2: Fluorination of 2-Chloro-6-(trichloromethyl)pyridine

  • The crude 2-chloro-6-(trichloromethyl)pyridine is then subjected to a halogen exchange reaction.

  • React the intermediate with a fluorinating agent, such as anhydrous hydrogen fluoride (HF), often in the presence of a catalyst.[4]

  • This reaction is typically carried out at elevated temperatures and pressures.[4]

  • Upon completion, the reaction mixture is cooled, and the pressure is carefully released.[1]

Step 3: Purification

  • The crude product is neutralized, for example, with a potassium hydroxide solution.[4]

  • The product is then purified by steam distillation followed by vacuum distillation to yield high-purity 2-Chloro-6-(trifluoromethyl)pyridine.[1][4]

Applications in Research and Development

2-Chloro-6-(trifluoromethyl)pyridine is a valuable intermediate in several fields:

  • Agrochemicals: It is a key building block for certain pesticides, leveraging the trifluoromethyl group's ability to enhance biological activity.[1][3]

  • Pharmaceuticals: The compound is used in the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethylpyridine moiety is a common feature in modern drug candidates.

  • Organic Synthesis: As a versatile intermediate, it allows for further functionalization through reactions at the chlorine position, enabling the creation of a diverse range of substituted pyridine derivatives.[4]

Safety and Handling

2-Chloro-6-(trifluoromethyl)pyridine is classified as acutely toxic if swallowed and causes serious eye irritation.[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place, under an inert atmosphere at room temperature.

  • In case of exposure:

    • Eyes: Rinse cautiously with water for several minutes.

    • Skin: Wash with plenty of soap and water.

    • Ingestion: If swallowed, immediately call a poison center or doctor.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 4). Applications of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine in Pharma. [Link]

  • PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • PubChemLite. 2-chloro-6-(trifluoromethyl)pyridine (C6H3ClF3N). Université du Luxembourg. [Link]

  • ResearchGate. Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. [Link]

  • ResearchGate. Synthesis of 2‐Chloro‐6‐(trifluoromethyl)pyridine‐3,5‐dicarbonitrile: A Versatile Building Block for the Synthesis of Substituted Trifluoro Methyl Pyridine Derivatives. [Link]

  • Pharmaffiliates. 2-Chloro-6-(trifluoromethoxy)pyridine. [Link]

  • Google Patents. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (2023, November 8). [Link]

  • PubChem. 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

  • Google Patents. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2-.
  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - 2-Chloro-6-trichloromethyl pyridine. [Link]

Sources

Engineering Trifluoromethoxy Phenyl Pyridine Scaffolds: A Comprehensive Literature Review on Synthesis and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic molecules represents a cornerstone of modern medicinal chemistry and agrochemical development[1]. Among fluorinated substituents, the trifluoromethoxy group (–OCF₃) is uniquely valuable. Often described as a "super-halogen," it imparts exceptional lipophilicity, strong electron-withdrawing properties, and high metabolic stability. When grafted onto a phenyl pyridine scaffold—a privileged pharmacophore known for robust target engagement—the resulting trifluoromethoxy phenyl pyridine derivatives exhibit remarkable bioactivity profiles.

This technical whitepaper synthesizes the current literature on the design, synthesis, and application of these derivatives, providing actionable, field-proven insights for researchers and drug development professionals.

Physicochemical Rationale & Structure-Activity Relationship (SAR)

The –OCF₃ group adopts an orthogonal conformation relative to the aromatic ring to minimize steric clash and maximize hyperconjugation (the anomeric effect). This unique geometry allows it to occupy distinct binding pockets compared to planar substituents.

Causality in SAR Design
  • Lipophilicity (LogP Enhancement): The –OCF₃ group significantly increases the partition coefficient. In drug design, this enhances cellular permeability and blood-brain barrier penetration, which is critical for central nervous system (CNS) targets and intracellular pathogens.

  • Metabolic Stability: Unlike methoxy (–OCH₃) groups, which are prone to rapid oxidative O-demethylation by cytochrome P450 enzymes, the robust C–F bonds in –OCF₃ resist metabolic degradation, thereby prolonging the pharmacokinetic half-life of the compound[2].

  • Target Affinity: The phenyl pyridine core acts as a rigid hinge-binding motif in kinases or a structural spacer in enzyme inhibitors, while the –OCF₃ group interacts favorably with hydrophobic sub-pockets, driving high-affinity binding[3].

SAR_Pathway Scaffold Phenyl Pyridine Scaffold (-OCF3 substituted) Lipophilicity Increased Lipophilicity (LogP Enhancement) Scaffold->Lipophilicity Stability Metabolic Stability (CYP450 Resistance) Scaffold->Stability Binding Target Binding (Hydrophobic Pocket) Lipophilicity->Binding Efficacy Enhanced in vivo Efficacy (e.g., Antileishmanial/Herbicidal) Stability->Efficacy Binding->Efficacy

Caption: Pharmacological impact of the –OCF₃ group on phenyl pyridine scaffolds.

Synthetic Methodologies and Experimental Protocols

Synthesis of trifluoromethoxy phenyl pyridines typically relies on palladium-catalyzed cross-coupling reactions, predominantly the Suzuki-Miyaura coupling. The electron-withdrawing nature of the –OCF₃ group on the phenyl ring can influence the oxidative addition and transmetalation steps, necessitating optimized catalyst-ligand systems.

Self-Validating Experimental Protocol: Standardized Suzuki-Miyaura Synthesis

Objective: Synthesis of 2-(4-(trifluoromethoxy)phenyl)pyridine.

Rationale for Experimental Choices: Pd(dppf)Cl₂ is selected as the catalyst due to its bidentate ligand structure, which accelerates reductive elimination and prevents catalyst deactivation in the presence of electron-deficient boronic acids. Potassium carbonate (K₂CO₃) provides the necessary basicity for transmetalation without causing unwanted side reactions such as homocoupling.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 equiv, 10 mmol) and 4-(trifluoromethoxy)phenylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst Addition: Introduce Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) to the mixture. Note: The argon purge ensures the exclusion of oxygen, which could irreversibly oxidize the palladium catalyst.

  • Solvent and Base: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 50 mL), followed by K₂CO₃ (2.5 equiv, 25 mmol). The aqueous biphasic system facilitates the dissolution of the inorganic base while maintaining organic reactant solubility.

  • Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progression via TLC (Hexane/Ethyl Acetate 4:1) until the complete consumption of 2-bromopyridine.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation & Validation: Purify the crude residue via silica gel column chromatography. Validate purity via ¹H, ¹³C, and ¹⁹F NMR spectroscopy. The presence of a sharp singlet in the ¹⁹F NMR spectrum around -58 ppm confirms the integrity of the –OCF₃ group.

SynthesisWorkflow Start Starting Materials (Halopyridine + Boronic Acid) Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Catalyst Pd Catalyst & Base (e.g., Pd(dppf)Cl2, K2CO3) Catalyst->Coupling Purification Workup & Chromatography Coupling->Purification 90°C, 12h Product Trifluoromethoxy Phenyl Pyridine Derivative Purification->Product High Yield

Caption: Synthetic workflow for trifluoromethoxy phenyl pyridine derivatives via Suzuki-Miyaura coupling.

Pharmacological and Agrochemical Applications

Antileishmanial Agents (Medicinal Chemistry)

Recent advancements in visceral leishmaniasis (VL) treatments have highlighted the efficacy of nitroimidazooxazine derivatives. Optimization of these leads led to the discovery of DNDI-8219 analogs. Researchers found that incorporating a 4-(trifluoromethoxy)phenoxy or phenyl pyridine side chain drastically improved the pharmacokinetic profile and in vivo efficacy in Leishmania donovani mouse models[2]. The –OCF₃ group was critical in maintaining potency while navigating stringent solubility and microsomal stability requirements.

Agrochemicals (Herbicides and Insecticides)

In the agricultural sector, derivatives containing the 3-chloro-5-(trifluoromethyl)pyridine moiety coupled with trifluoromethoxy-substituted benzenes have shown potent herbicidal and insecticidal activity.

  • Herbicides: α-trifluoroanisole derivatives act as protoporphyrinogen oxidase (PPO) inhibitors, effectively controlling weeds like Abutilon theophrasti. The –OCF₃ group enhances the binding affinity to the NtPPO enzyme through stable hydrophobic interactions[3].

  • Insecticides: 2-phenylpyridine derivatives exhibit up to 100% inhibitory activity against pests like Mythimna separata when substituted with –OCF₃ at the meta position[4].

Photophysical Applications (OLEDs)

Beyond biological systems, trifluoromethoxy functionalized 2-phenylpyridine derivatives are utilized as cyclometalating frameworks in neutral, monocyclometalated gold(III) complexes. The electron-withdrawing –OCF₃ group tunes the emission properties, facilitating high-efficiency blue-emitting phosphorescent materials for Organic Light Emitting Diodes (OLEDs)[5].

Quantitative Data Summaries

To benchmark the efficacy of these derivatives across different fields, the following table summarizes the quantitative biological and chemical activity of key –OCF₃ phenyl pyridine compounds found in recent literature.

Table 1: Comparative Biological Activity of Key –OCF₃ Phenyl Pyridine Derivatives

Compound Class / ApplicationTarget / PathogenKey SubstituentActivity MetricReference
Nitroimidazooxazine Analog Leishmania donovani4-OCF₃ phenylIC₅₀ = 0.32 μM[1]
α-Trifluoroanisole Derivative NtPPO (Herbicide)3-Cl, 5-CF₃ pyridine, –OCF₃ phenylIC₅₀ = 9.4 nM[2]
Benzamide 2-Phenylpyridine Mythimna separata3-OCF₃ phenyl100% Inhibition (at 500 mg/L)[3]
Gold(III) Complex Photoluminescence–OCF₃ functionalized ppyHigh PL Quantum Yield[4]

Conclusion & Future Perspectives

The strategic integration of the trifluoromethoxy group into phenyl pyridine scaffolds represents a highly effective approach in both medicinal chemistry and agrochemical design. By precisely modulating lipophilicity, metabolic stability, and target binding affinity, researchers can overcome significant pharmacokinetic hurdles that traditional alkyl or alkoxy groups cannot.

Moving forward, the primary challenge remains the safe handling and cost-effective generation of –OCF₃ building blocks at an industrial scale. However, as novel, mild trifluoromethoxylation reagents become commercially viable, future drug discovery programs will undoubtedly continue to leverage this privileged structural motif to develop safer, more efficacious therapeutics and crop protection agents.

References

  • Development of (6R)-2-Nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (DNDI-8219): A New Lead for Visceral Leishmaniasis Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]

  • Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity Source: International Journal of Molecular Sciences, PubMed URL:[Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus Source: Molecules, MDPI URL:[Link]

  • Towards blue emitting monocyclometalated gold(iii) complexes – synthesis, characterization and photophysical investigations Source: Dalton Transactions, RSC Publishing URL:[Link]

  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals Source: Journal of Fluorine Chemistry, ResearchGate URL:[Link]

Sources

Comprehensive Technical Guide on 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine: Structural Identifiers, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the strategic incorporation of halogenated moieties is essential for modulating pharmacokinetics and target affinity. 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is a highly specialized, biaryl building block. It combines the electrophilic versatility of a 2-chloropyridine core with the unique stereoelectronic properties of a trifluoromethoxy (-OCF 3​ ) group. This technical guide provides an in-depth analysis of its structural identifiers, the causality behind its synthetic methodologies, and the analytical frameworks required for its validation.

Chemical Identity & Structural Descriptors

Accurate cheminformatics descriptors are the foundation of computational drug design and database indexing. The structural and quantitative data for this compound are summarized below.

Table 1: Quantitative and Structural Identifiers

PropertyValue
Chemical Name 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine
CAS Registry Number 1261856-69-2
Molecular Formula C 12​ H 7​ ClF 3​ NO
Molecular Weight 273.64 g/mol
SMILES String FC(F)(F)Oc1ccccc1-c1cccc(Cl)n1
InChIKey WIIRREMNDRTYCJ-UHFFFAOYSA-N

Data supported by 1[1].

Decoding the Identifiers
  • SMILES Analysis: The SMILES string FC(F)(F)Oc1ccccc1-c1cccc(Cl)n1 computationally maps the 3D topology of the molecule. The FC(F)(F)O fragment denotes the trifluoromethoxy group. The first c1ccccc1 defines the phenyl ring, which is connected via a single bond (-) to the pyridine ring c1cccc(Cl)n1. The (Cl) indicates the chlorine atom positioned adjacent to the pyridine nitrogen (n).

  • InChIKey Analysis: The InChIKey WIIRREMNDRTYCJ-UHFFFAOYSA-N serves as a collision-resistant, fixed-length hash. The first block (WIIRREMNDRTYCJ) encodes the molecular skeleton and connectivity, while the second block (UHFFFAOYSA) confirms the absence of defined stereocenters in this planar biaryl system.

Structural Significance in Drug Design

The architectural design of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is highly intentional:

  • The Trifluoromethoxy (-OCF 3​ ) "Super-Halogen": The -OCF 3​ group significantly increases the lipophilicity (logP) of the molecule without imposing the massive steric penalty associated with bulkier alkyl groups. Furthermore, its electron-withdrawing nature and orthogonal conformational preference enhance metabolic stability, particularly shielding the adjacent aromatic positions from Cytochrome P450-mediated oxidation[2].

  • The 2-Chloropyridine Handle: The nitrogen atom in the pyridine ring lowers the lowest unoccupied molecular orbital (LUMO) of the system. This electronic depletion makes the C-Cl bond highly susceptible to late-stage functionalizations, such as nucleophilic aromatic substitution (S N​ Ar) or Buchwald-Hartwig aminations, allowing researchers to rapidly build library diversity[3].

Synthetic Methodology: Site-Selective Suzuki-Miyaura Coupling

The synthesis of this compound relies on the mono-arylation of 2,6-dichloropyridine. Achieving site-selectivity (mono- vs. bis-coupling) is the primary synthetic challenge[4].

Causality in Experimental Design
  • Catalyst Selection: [Pd(dppf)Cl 2​ ] is chosen over standard Pd(PPh 3​ ) 4​ . The bidentate dppf ligand provides a wide bite angle that accelerates reductive elimination. More importantly, its steric bulk prevents a second oxidative addition into the remaining C-Cl bond, ensuring high mono-selectivity[4].

  • Solvent System: A biphasic 1,4-Dioxane/H 2​ O mixture is utilized. The organic phase dissolves the deactivated aryl chloride, while the aqueous phase dissolves the K 2​ CO 3​ base. Water is strictly required to hydrolyze the boronic acid into a reactive boronate complex, which is the actual species that undergoes transmetalation[5].

Step-by-Step Protocol (Self-Validating Workflow)

Reagents: 2,6-Dichloropyridine (1.0 equiv), 2-(Trifluoromethoxy)phenylboronic acid (1.05 equiv), Pd(dppf)Cl 2​ (0.05 equiv), K 2​ CO 3​ (2.0 equiv).

  • System Degassing: Combine 1,4-Dioxane and deionized water (4:1 v/v) in a Schlenk flask. Sparge with argon for 30 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the active Pd(0) species to an inactive Pd(II) complex.

  • Reagent Assembly: Add the 2,6-dichloropyridine, boronic acid, and K 2​ CO 3​ to the degassed solvent.

  • Catalyst Introduction: Add Pd(dppf)Cl 2​ under a positive stream of argon.

    • Validation Checkpoint 1: The mixture must transition to a characteristic reddish-brown hue upon heating, confirming the dissolution and activation of the palladium precatalyst.

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

    • Causality: The C-Cl bond in 2,6-dichloropyridine is inherently less reactive than C-Br or C-I bonds[3]. The 90 °C thermal input provides the necessary activation energy to drive the sluggish oxidative addition step.

  • Reaction Monitoring: Sample the organic layer and analyze via LC-MS.

    • Validation Checkpoint 2: The reaction is deemed successful when the mass of the boronic acid disappears and the target mass (m/z 274.0 [M+H] + ) emerges. The aqueous layer must remain basic (pH > 9); if pH drops, transmetalation stalls, and additional K 2​ CO 3​ must be added.

  • Isolation: Cool to room temperature, extract with Ethyl Acetate, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc).

Mechanistic Pathway

SuzukiCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OxAdd Oxidative Addition Pd(II) inserts into C-Cl bond of 2,6-dichloropyridine Pd0->OxAdd + 2,6-Dichloropyridine TransMet Transmetalation Transfer of 2-(OCF3)phenyl group from boronic acid to Pd(II) OxAdd->TransMet + 2-(OCF3)phenylboronic acid + Base (K2CO3) RedElim Reductive Elimination C-C bond formation & Pd(0) regeneration TransMet->RedElim RedElim->Pd0 Catalytic Cycle Product 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (Target Product) RedElim->Product Release of Product

Figure 1: Catalytic cycle for the site-selective Suzuki-Miyaura coupling.

Analytical Validation

To confirm the structural integrity of the synthesized compound against its SMILES/InChIKey descriptors, the following analytical signatures must be verified:

  • 1 H NMR (CDCl 3​ ): Look for the highly deshielded multiplet of the pyridine ring protons (typically between 7.2–7.8 ppm). The asymmetry of the pyridine ring confirms mono-substitution.

  • 19 F NMR (CDCl 3​ ): A sharp singlet at approximately -57.0 to -58.0 ppm is the definitive hallmark of the -OCF 3​ group, validating the integrity of the fluorinated moiety.

  • High-Resolution Mass Spectrometry (HRMS): The spectrum must display a molecular ion peak [M+H] + at m/z 274.0. Crucially, the presence of a single chlorine atom will yield a characteristic 3:1 isotopic pattern (m/z 274.0 and 276.0) corresponding to the 35 Cl and 37 Cl isotopes.

Conclusion

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is a high-value intermediate that bridges the gap between robust synthetic chemistry and advanced drug design. By understanding the causality of its cross-coupling synthesis—specifically the thermal and catalytic requirements to activate the inert C-Cl bond while preventing over-arylation—researchers can reliably scale this building block for downstream pharmaceutical applications.

References

  • ChemSrc. "1261856-69-2_2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine - CAS号查询".
  • BenchChem. "1-Bromo-2-(trifluoromethoxy)benzene | 64115-88-4".
  • BenchChem. "Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions".
  • MDPI. "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes".
  • Google Patents. "WO2013029338A1 - Novel compounds".

Sources

Characterization of Novel Pharmaceutical Scaffolds: A Technical Guide to the Physicochemical Analysis of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the core physicochemical properties of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine, a novel pyridine derivative of interest in medicinal chemistry. As this compound is not extensively documented in publicly available literature, this guide serves as a foundational document outlining the imperative for its characterization, with a primary focus on the experimental determination of its melting and boiling points. Understanding these fundamental properties is a critical first step in the drug discovery and development pipeline, influencing everything from synthesis and purification to formulation and bioavailability.[1][2][3]

Pyridine and its derivatives are cornerstone scaffolds in the pharmaceutical industry, forming the structural basis of numerous approved drugs due to their versatile chemical reactivity and ability to interact with a wide array of biological targets.[4][5][6] The introduction of a trifluoromethoxy group, as in the case of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine, can significantly enhance metabolic stability, lipophilicity, and pharmacokinetic properties, making such novel compounds highly sought after in modern drug discovery.[7]

Given the novelty of this specific molecule, this guide will not only present the (currently unavailable) physical data but, more critically, will provide detailed, field-proven experimental protocols for determining these values. This approach is designed to empower researchers with the practical knowledge required for the comprehensive characterization of new chemical entities.

Table of Physicochemical Properties

As of the latest literature review, specific experimental data for the melting and boiling points of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine are not published. The following table is presented as a template for researchers to populate upon experimental determination.

Physical PropertyExperimentally Determined ValueSignificance in Drug Development
Melting Point TBDPurity assessment, crystal lattice energy, and solubility.[1][3]
Boiling Point TBDVolatility, purification via distillation, and stability at elevated temperatures.[8][9]
Molecular Formula C₁₂H₇ClF₃NO-
Molecular Weight 273.64 g/mol -

The Imperative of Melting and Boiling Point Determination in Pharmaceutical Research

The melting and boiling points of a compound are not mere physical constants; they are windows into the substance's purity, stability, and intermolecular forces.[9] For drug development professionals, these values are foundational to the entire characterization and formulation process.

Melting Point: A sharp and narrow melting point range (typically 0.5-1.0°C) is a primary indicator of a pure crystalline solid.[10] Impurities tend to depress and broaden the melting range.[11] This property is crucial during the synthesis and purification stages of a new drug candidate. Furthermore, the melting point is related to the compound's crystal lattice energy, which in turn influences its solubility—a critical factor for bioavailability.[2][3]

Boiling Point: The boiling point reflects the strength of intermolecular forces in the liquid state and is a key parameter for volatile compounds.[12] For non-volatile or high-boiling compounds, which is likely the case for 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine, this property is important for purification techniques such as distillation under reduced pressure and for assessing the thermal stability of the compound during manufacturing and storage.[8][13]

Experimental Determination of Melting Point

The following protocol details the capillary method for determining the melting point of a solid organic compound. This is a widely adopted and reliable technique.[1][11]

Protocol: Capillary Melting Point Determination
  • Sample Preparation:

    • Ensure the sample of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is a fine, dry powder. If necessary, crush any larger crystals using a mortar and pestle.[11]

    • Obtain a capillary tube, sealed at one end.

    • Press the open end of the capillary tube into the powdered sample, forcing a small amount of the compound into the tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly to a height of 1-2 mm.[14]

  • Apparatus Setup (Thiele Tube Method):

    • Attach the capillary tube to a thermometer using a rubber band or a small piece of tubing. The sample should be level with the thermometer's bulb.[11]

    • Clamp a Thiele tube to a ring stand and fill it with a high-boiling point oil (e.g., mineral oil or silicone oil) to the level of the side arm.

    • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the oil level is above the sample but below the open end of the capillary tube.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner.[15] The design of the Thiele tube ensures uniform heating of the oil bath through convection.[11]

    • For an unknown compound, a rapid initial heating can be performed to approximate the melting point. Allow the apparatus to cool, and then repeat with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[11]

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

Logical Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement Prep1 Grind sample to a fine powder Prep2 Pack into capillary tube (1-2mm) Prep1->Prep2 Setup1 Attach capillary to thermometer Prep2->Setup1 Setup2 Insert into Thiele tube with oil Setup1->Setup2 Meas1 Heat Thiele tube side arm gently Setup2->Meas1 Meas2 Observe for initial melting (T1) Meas1->Meas2 Meas3 Observe for complete melting (T2) Meas2->Meas3 Meas4 Record melting range (T1 - T2) Meas3->Meas4

Caption: Workflow for Melting Point Determination via Capillary Method.

Experimental Determination of Boiling Point

For a novel, non-volatile compound, determining the boiling point can be challenging as it may decompose at high temperatures. Therefore, boiling point determination under reduced pressure is often preferred. However, a micro-scale method using a Thiele tube can provide an estimate at atmospheric pressure.

Protocol: Micro-Scale Boiling Point Determination
  • Sample Preparation:

    • Place a few drops of liquid 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine into a small test tube (fusion tube). If the compound is a solid at room temperature, it should be gently heated to its molten state.

    • Take a capillary tube sealed at one end and place it into the fusion tube with the open end submerged in the liquid.[16]

  • Apparatus Setup:

    • Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

    • Insert the assembly into a Thiele tube filled with a suitable high-boiling point oil.

  • Measurement:

    • Heat the Thiele tube gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[12] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[16] Record this temperature.

    • It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[13]

Decision Logic for Thermal Property Analysis

G Start Novel Compound Synthesized IsSolid Is the compound solid at STP? Start->IsSolid DetermineMP Determine Melting Point (Capillary Method) IsSolid->DetermineMP Yes IsVolatile Is the compound volatile / thermally stable? IsSolid->IsVolatile No (Liquid) DetermineMP->IsVolatile DetermineBP_atm Determine Boiling Point (Micro-scale Atmospheric) IsVolatile->DetermineBP_atm Yes DetermineBP_vac Determine Boiling Point (Vacuum Distillation) IsVolatile->DetermineBP_vac No / Decomposes ReportData Report MP and BP with Purity Data DetermineBP_atm->ReportData DetermineBP_vac->ReportData

Sources

The Electronic Architecture of 2-Chloro-6-Arylpyridine Derivatives: A Technical Guide to Photophysics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

The 2-chloro-6-arylpyridine scaffold is a highly versatile motif in modern organic chemistry, serving as a critical building block for optoelectronic materials, fluorescent probes, and pharmaceutical agents. This whitepaper provides an in-depth analysis of the electronic properties of these derivatives, elucidating the causality behind their unique photophysical behaviors and detailing field-proven synthetic methodologies for their functionalization.

Electronic Architecture and Photophysics

The fundamental utility of 2-chloro-6-arylpyridine derivatives stems from their inherent Donor-Acceptor (D-A) electronic architecture. The highly electronegative pyridine nitrogen, acting synergistically with the inductive electron-withdrawing effect of the 2-chloro substituent, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. Conversely, the 6-aryl group extends π -conjugation and acts as an electron donor, effectively raising the Highest Occupied Molecular Orbital (HOMO).

This spatial separation of frontier molecular orbitals facilitates highly efficient Intramolecular Charge Transfer (ICT) upon photoexcitation. Because the excited state possesses a much larger dipole moment than the ground state, these molecules exhibit strong positive solvatochromism—their emission spectra shift significantly to longer wavelengths in polar solvents. Furthermore, the rigid planar structure of the pyridine-aryl axis minimizes non-radiative vibrational decay, allowing these compounds to achieve remarkable fluorescence quantum yields (up to 0.92) despite exhibiting large Stokes shifts[1].

ICT_Pathway S0 Ground State (S0) Donor-Acceptor LE Locally Excited (LE) State S0->LE Photon Absorption (UV/Vis) ICT Intramolecular Charge Transfer (ICT) State LE->ICT Solvent Relaxation & Dipole Alignment Fluor Fluorescence (Large Stokes Shift) ICT->Fluor Radiative Emission NR Non-Radiative Decay ICT->NR Thermal/Vibrational Fluor->S0 Return to Ground NR->S0

Fig 1. Intramolecular Charge Transfer (ICT) and fluorescence in 2-chloro-6-arylpyridines.

Quantitative Photophysical Profiling

The electronic properties of the 2-chloro-6-arylpyridine core can be finely tuned by modifying the substituents on the 6-aryl ring or by displacing the 2-chloro group. The introduction of strong electron-donating groups (e.g., dialkylamines) pushes the absorption boundary into the visible region and dramatically enhances the quantum yield.

Table 1: Representative Photophysical Properties of Substituted 2-Chloro-6-Arylpyridines

Compound / SubstituentAbsorption λmax​ (nm)Emission λmax​ (nm)Stokes Shift (nm)Quantum Yield ( ΦF​ )
6-Phenyl (Unsubstituted)310 - 330420 - 450~1100.45
6-(4-Methoxyphenyl)340 - 360480 - 510~1400.59
2-(Butylamino)-6-phenyl350 - 370470 - 490~1200.63[2]
6-(4-Dimethylaminophenyl)380 - 410550 - 630~1700.92[1]

Note: Data synthesized from spectroscopic studies utilizing dichloromethane (DCM) as the solvent medium.

Synthetic Methodologies & Reactivity

The 2-chloro position is highly activated due to the adjacent electronegative pyridine nitrogen, which pulls electron density away from the ortho carbon. This makes the C-Cl bond highly susceptible to both Nucleophilic Aromatic Substitution ( SN​Ar ) and oxidative addition by low-valent transition metals in cross-coupling reactions[3].

Synth_Workflow cluster_0 Pathway A: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Pathway B: Pd-Catalyzed Cross-Coupling Start 2-Chloro-6-Arylpyridine Core Scaffold SNAr Amine/Hydrazine Addition (Base, Heat) Start->SNAr Activate C-Cl bond Coupling Stille/Suzuki Coupling (Pd cat., Ligand) Start->Coupling Oxidative Addition FluorDye Highly Fluorescent 2-Amino Derivatives SNAr->FluorDye Yields up to 95% ExtPi Extended Pi-Conjugated Optoelectronic Materials Coupling->ExtPi C-C Bond Formation

Fig 2. Divergent synthetic workflows for modifying the 2-chloro-6-arylpyridine scaffold.

Protocol 1: Nucleophilic Aromatic Substitution ( SN​Ar ) to Form 2-Amino Derivatives

This protocol leverages the electron-deficient nature of the pyridine ring to displace the chloride ion, generating highly fluorescent D-A-D architectures.

  • Reagent Preparation: Dissolve 1.0 equivalent of the 2-chloro-6-arylpyridine derivative in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Nucleophile Addition: Add 1.2 equivalents of the target secondary amine (e.g., diethylamine) and 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ). Causality: K2​CO3​ is chosen over stronger bases like NaH to prevent unwanted deprotonation of the aryl ring while efficiently scavenging the HCl byproduct to drive the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere. Causality: Thermal energy is required to overcome the activation barrier of the Meisenheimer complex, a transient intermediate stabilized by the electron-withdrawing pyridine core.

  • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). A successful reaction is visually validated by a distinct color shift in the solution (often turning deep yellow/orange) and the emergence of a highly fluorescent spot under 365 nm UV light.

  • Workup: Quench the reaction with ice water to precipitate the product. Extract with ethyl acetate, dry the organic layer over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 2: Palladium-Catalyzed Stille Cross-Coupling

When extended π -conjugation is required for optoelectronic applications (such as OLEDs), the 2-chloro group can be replaced with an aryl or alkynyl group via Stille coupling[3].

  • Catalyst Activation: In a flame-dried Schlenk flask, combine 2-chloro-6-arylpyridine (1.0 eq), an organostannane reagent (1.1 eq), and Pd(PPh3​)4​ (0.05 eq) in anhydrous toluene.

  • Degassing: Perform three rapid freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Strict anaerobic conditions are mandatory for catalytic turnover.

  • Reflux: Heat the mixture to 110°C for 12-18 hours. The oxidative addition of the highly polarized C-Cl bond to the Pd(0) center is the rate-determining step.

  • Self-Validating Quench: Cool the mixture to room temperature and add a 1M aqueous solution of Potassium Fluoride (KF). Stir vigorously for 30 minutes. Causality: KF reacts with the toxic trialkyltin chloride byproducts to form insoluble polymeric tin fluorides. The appearance of a dense white precipitate validates the successful sequestration of the tin waste.

  • Isolation: Filter the suspension through a pad of Celite to remove the tin salts. Extract the filtrate, concentrate under reduced pressure, and purify via recrystallization.

Applications in Advanced Technologies

The tunable electronic properties of 2-chloro-6-arylpyridines make them indispensable across multiple disciplines:

  • Optoelectronics: By reacting the 2-chloro position with thioglycolic acid derivatives, researchers synthesize thieno[2,3-b]pyridine fluorophores. These extended π -systems exhibit absorption at the boundary of the UV and visible regions, making them excellent candidates for Thermally Activated Delayed Fluorescence (TADF) OLEDs[4].

  • Bioseparation: The electronic properties of the pyridine ring directly influence the binding affinity of N-heterocyclic adsorbents used in the purification of monoclonal antibodies. Adjusting the electron density via the 2-chloro and 6-aryl substituents allows for the fine-tuning of π−π interactions between the ligand and the aromatic amino acid side chains of the target antibodies[5].

References
  • Title: Synthesis and Spectral–Luminescent Properties of 2-Amino-6-chloro-4-(4-(dimethylamino)phenyl)
  • Title: 6-Chloro-2-(tributylstannyl)
  • Title: Dual-State Emission of 2-(Butylamino)
  • Source: researchgate.
  • Source: doi.

Sources

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling Protocols for 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (CAS: 1261856-69-2) is a highly valuable 2,6-disubstituted pyridine building block utilized in pharmaceutical and agrochemical discovery[1]. Because the pyridine core contains two reactive sites, achieving precise control over carbon-carbon bond formation is critical. This application note provides field-proven, step-by-step protocols for both the site-selective synthesis of this molecule from 2,6-dichloropyridine and its downstream functionalization into complex unsymmetrical 2,6-diarylpyridines.

Mechanistic Rationale & Experimental Design (E-E-A-T)

The synthesis and subsequent functionalization of this scaffold rely on exploiting the kinetic differences in oxidative addition during the catalytic cycle[2].

  • Site-Selective Mono-Arylation (Protocol A): 2,6-Dichloropyridine possesses two highly activated, electronically equivalent C–Cl bonds. However, once the first equivalent of 2-(trifluoromethoxy)phenylboronic acid is coupled, the newly formed mono-aryl product undergoes a drastic reduction in reactivity[3]. The bulky ortho-trifluoromethoxy (-OCF₃) group forces the phenyl ring out of coplanarity, creating a steric shield around the pyridine core. This steric hindrance, combined with the relative electron-donating nature of the aryl ring compared to the chlorine it replaced, makes the second oxidative addition kinetically unfavorable under mild conditions, allowing for high-yield isolation of the mono-coupled product[4].

  • Serial Coupling & Overcoming Deactivation (Protocol B): To utilize 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine as an electrophile in downstream library synthesis, the inherent steric hindrance must be forcefully overcome. This requires transitioning from standard, unhindered catalysts to highly active, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) that can accelerate oxidative addition into deactivated, sterically encumbered aryl chlorides[3].

Workflow A 2,6-Dichloropyridine + 2-(OCF3)PhB(OH)2 B Protocol A: Mono-Coupling (Pd(PPh3)4, Na2CO3, 80°C) A->B C 2-Chloro-6-(2-(trifluoromethoxy) phenyl)pyridine (Target Compound) B->C Site-Selective Kinetically Controlled D Protocol B: Second Coupling (Pd2(dba)3, XPhos, 100°C) C->D + Ar'-B(OH)2 E Unsymmetrical 2,6-Diarylpyridine D->E Overcoming Steric Hindrance

Two-stage site-selective Suzuki-Miyaura workflow for 2,6-diarylpyridine synthesis.

Protocol A: Site-Selective Synthesis of the Title Compound

Objective: High-yielding mono-arylation of 2,6-dichloropyridine to yield 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine.

Reagents
  • Electrophile: 2,6-Dichloropyridine (1.0 equiv)

  • Nucleophile: 2-(Trifluoromethoxy)phenylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M relative to substrate)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloropyridine and 2-(trifluoromethoxy)phenylboronic acid.

    • Causality: The stoichiometry of the boronic acid is strictly limited to 1.05 equivalents to prevent trace over-coupling.

  • Solvent Addition & Degassing: Add 1,4-dioxane. Degas the solution by sparging with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the Pd(0) catalyst[4].

  • Base Addition: Add the 2.0 M aqueous Na₂CO₃ solution.

    • Causality: The biphasic Dioxane/H₂O mixture is essential. Water dissolves the inorganic base and facilitates the formation of the reactive trihydroxyboronate intermediate required for the transmetalation step[2].

  • Catalyst Introduction: Add Pd(PPh₃)₄ under a positive stream of argon.

    • Causality: Pd(PPh₃)₄ is chosen specifically because it is an unhindered catalyst. It easily inserts into the first C–Cl bond but struggles to approach the second C–Cl bond once the bulky ortho-OCF₃ phenyl ring is installed, naturally halting the reaction at the mono-arylated stage[2].

  • Reaction Execution: Seal the flask and heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring. Monitor via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and partition with water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Downstream Functionalization to Unsymmetrical 2,6-Diarylpyridines

Objective: Suzuki coupling of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine with diverse secondary boronic acids.

Reagents
  • Electrophile: 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (1.0 equiv)

  • Nucleophile: Ar'-B(OH)₂ (1.2 equiv)

  • Pre-catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (8 mol%)

  • Base: K₃PO₄ (Anhydrous, 2.0 equiv)

  • Solvent: Toluene/H₂O (5:1 v/v, 0.15 M)

Step-by-Step Methodology
  • Pre-catalyst Activation: In a nitrogen-filled glovebox or using standard Schlenk techniques, combine Pd₂(dba)₃ and XPhos in anhydrous toluene. Stir for 15 minutes at room temperature.

    • Causality: Pre-mixing allows the bulky XPhos ligand to displace the dba ligands, forming the highly active, coordinatively unsaturated Pd(0)-XPhos species necessary for difficult oxidative additions[3].

  • Substrate Addition: Add 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine and the secondary boronic acid to the reaction vessel.

  • Base & Co-solvent: Add finely milled anhydrous K₃PO₄ and degassed water.

    • Causality: K₃PO₄ is a stronger base than Na₂CO₃ and is highly effective in non-polar/aqueous biphasic systems (like Toluene/H₂O) for accelerating transmetalation in sterically encumbered systems without causing rapid protodeboronation at elevated temperatures[4].

  • Reaction Execution: Seal the vessel and heat to 100 °C for 18 hours. The higher temperature is required to overcome the activation barrier of the shielded C–Cl bond.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black (a visual self-validation that the catalyst has completed its lifecycle). Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd0->OA + ArCl TM Transmetalation OA->TM Pd(II) Intermediate RE Reductive Elimination TM->RE Diaryl Pd(II) Complex RE->Pd0 Catalyst Regeneration Product 2,6-Diarylpyridine RE->Product ArCl 2-Chloro-6-(2-(OCF3)Ph)pyridine ArCl->OA Boronic Ar'-B(OH)2 + Base Boronic->TM

Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition step.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for both stages of the functionalization workflow.

ParameterProtocol A: Mono-ArylationProtocol B: Di-Arylation (Downstream)
Objective Synthesize 2-Chloro-6-(2-(OCF₃)Ph)pyridineFunctionalize the remaining C–Cl bond
Electrophile 2,6-Dichloropyridine2-Chloro-6-(2-(OCF₃)Ph)pyridine
Catalyst / Ligand Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) / XPhos (8 mol%)
Base Na₂CO₃ (2.0 equiv, 2M aq.)K₃PO₄ (2.0 equiv, anhydrous milled)
Solvent System 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (5:1)
Temperature / Time 80 °C / 12 hours100 °C / 18 hours
Expected Yield 75% – 85%80% – 90%

References

  • [4] Title: Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Source: ACS Publications. URL:[Link]

  • [2] Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Source: Chemical Science (RSC Publishing). URL:[Link]

Sources

The Enigmatic Role of CAS 1261856-69-2 in the Synthesis of 2,6-Disubstituted Pyridines: A Methodological Impasse

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the application of the chemical entity designated by CAS number 1261856-69-2 for the synthesis of 2,6-disubstituted pyridines has encountered a significant roadblock. Despite extensive searches across major chemical databases, including SciFinder and Reaxys, as well as broad inquiries with chemical suppliers, the identity, structure, and chemical properties of this specific substance remain elusive. This lack of foundational information currently precludes the development of detailed application notes and protocols as requested.

The synthesis of 2,6-disubstituted pyridines is a cornerstone of modern medicinal chemistry and materials science. These scaffolds are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials, making the development of novel and efficient synthetic routes a continuous priority for researchers. Methodologies for constructing this key structural motif are diverse and include well-established techniques such as:

  • Cross-Coupling Reactions: Microwave-assisted Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations of 2,6-dihalopyridines are workhorse methods for introducing aryl, alkynyl, and amino functionalities.

  • Organometallic Approaches: The use of pyridyllithium reagents and Grignard reagents offers pathways for the functionalization of the pyridine ring.

  • Cyclization Strategies: Various condensation and cyclization reactions of acyclic precursors provide access to the pyridine core.

  • Palladium-Catalyzed Denitrogenation: More contemporary methods involve the transformation of pyridotriazoles into 2,6-disubstituted pyridines.

Without the chemical identity of CAS 1261856-69-2, it is impossible to ascertain its role within these or other synthetic paradigms. It could be a novel catalyst, a unique starting material, a specialized reagent, or a critical intermediate. Each of these possibilities would necessitate a distinct set of protocols and a deep dive into its specific reactivity, mechanism of action, and safety considerations.

To proceed with the creation of the requested in-depth technical guide, the following information regarding CAS 1261856-69-2 is essential:

  • Chemical Name and Structure: The fundamental identity of the compound.

  • Physicochemical Properties: Including but not limited to molecular weight, melting/boiling point, solubility, and stability.

  • Published Literature or Patents: Any existing documentation detailing its synthesis or application.

  • Supplier Information: Availability and handling guidelines.

At present, the absence of this critical data renders the development of authoritative and trustworthy application notes and protocols for the synthesis of 2,6-disubstituted pyridines using CAS 1261856-69-2 an insurmountable task. Further progress is contingent on the successful identification of this compound.

Nucleophilic substitution reactions of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Executive Summary

The functionalization of 2-chloro-6-arylpyridines via Nucleophilic Aromatic Substitution (SNAr) is a highly reliable methodology for generating diverse biaryl pyridine derivatives, which are ubiquitous scaffolds in medicinal chemistry and agrochemical development[1]. This application note provides a comprehensive, self-validating guide to performing SNAr reactions on 2-chloro-6-(2-(trifluoromethoxy)phenyl)pyridine . By detailing the mechanistic causality behind reagent selection and providing rigorously structured experimental protocols, this guide ensures reproducible, high-yield transformations for both C-N and C-O bond formations.

Mechanistic Insights & Reactivity Profiling

SNAr reactions on pyridine systems proceed via an addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex[2]. The pyridine nitrogen acts as a powerful electron-withdrawing sink, stabilizing this intermediate and driving the reaction forward[2].

SNAr_Mechanism Substrate 2-Chloro-6-arylpyridine (Electrophile) TransitionState1 Transition State 1 (Nucleophilic Attack) Substrate->TransitionState1 Nucleophile Nucleophile (Nu⁻) (e.g., Amine, Alkoxide) Nucleophile->TransitionState1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer Rate-determining step TransitionState2 Transition State 2 (Leaving Group Departure) Meisenheimer->TransitionState2 Product 2-Nu-6-arylpyridine (Substituted Product) TransitionState2->Product Chloride Chloride Ion (Cl⁻) (Leaving Group) TransitionState2->Chloride

Fig 1. Addition-elimination mechanism of SNAr via the Meisenheimer complex intermediate.

Steric and Electronic Causality: While the 2-chloro position is electronically activated, it is inherently less reactive than 2-fluoropyridine or 2-chloropyrimidine analogs[3]. The "element effect" dictates that highly electronegative leaving groups (like fluorine) accelerate the rate-determining addition step by polarizing the carbon center[4]. Because our substrate utilizes a chloride leaving group, higher thermal activation is required[5].

Furthermore, the 6-(2-(trifluoromethoxy)phenyl) substituent introduces unique steric dynamics. The bulky ortho-trifluoromethoxy group forces the biaryl system into a non-planar conformation to minimize steric clash with the pyridine protons. While this limits extended π-conjugation, the steric bulk is distal to the C2 reaction center, allowing nucleophilic attack to proceed without severe spatial restriction.

Experimental Design: Causality Behind the Choices

To ensure a self-validating and robust protocol, every experimental variable is chosen with specific mechanistic intent:

  • Solvent Selection: Polar aprotic solvents (DMSO, DMF, NMP) are mandated. They lack acidic protons, preventing the deactivation of the nucleophile via hydrogen bonding, while simultaneously stabilizing the highly polar Meisenheimer transition state to lower the activation energy[1].

  • Base Selection: For amine nucleophiles, inorganic bases like Cs₂CO₃ or K₂CO₃ are utilized. Cs₂CO₃ is particularly effective due to the "cesium effect," where the large, diffuse cation enhances the solubility and naked nucleophilicity of the reacting species.

  • Self-Validating Checkpoints: LC-MS is integrated directly into the workflow. The disappearance of the characteristic chlorine isotopic signature ([M+H]⁺ = 274.0) and the absence of a[M+H]⁺ = 256.0 peak (which would indicate a 2-pyridone hydrolysis byproduct) validate the anhydrous integrity and success of the substitution.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected yields for various nucleophile classes reacting with 2-chloro-6-(2-(trifluoromethoxy)phenyl)pyridine.

Nucleophile ClassExample NucleophileBase / AdditiveSolventTemp (°C)Time (h)Expected Yield (%)
Primary Amine BenzylamineK₂CO₃ (2.0 eq)DMSO10012–1675–85
Secondary Amine MorpholineCs₂CO₃ (2.0 eq)DMF11016–2470–80
Alkoxide Sodium MethoxideNone (pre-formed)THF/MeOH804–885–95
Phenoxide PhenolK₂CO₃ (2.5 eq)NMP12018–2465–75
Thiolate ThiophenolDIPEA (2.0 eq)DMF802–490–98

Validated Experimental Protocols

Workflow Step1 1. Reagent Prep Dry solvent & base Step2 2. Reaction Assembly Inert atmosphere Step1->Step2 Step3 3. Heating 80-120°C Step2->Step3 Step4 4. Monitoring TLC / LC-MS Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup Aq. quench & extract Step4->Step5 Complete Step6 6. Purification Chromatography Step5->Step6

Fig 2. Standardized experimental workflow for SNAr reactions on 2-chloropyridine derivatives.

Protocol A: N-Arylation (Amination) with Morpholine

This protocol utilizes a secondary cyclic amine to generate a 2-morpholino-pyridine derivative.

  • Preparation: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar. Flush with Argon for 5 minutes.

  • Reagent Loading: Add 2-chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (1.0 mmol, 273.6 mg) and anhydrous Cs₂CO₃ (2.0 mmol, 651.6 mg) to the vial.

  • Solvent & Nucleophile Addition: Add 5.0 mL of anhydrous DMF, followed by morpholine (1.5 mmol, 130.7 µL). Seal the vial with a Teflon-lined cap.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 110 °C with vigorous stirring (800 rpm).

  • Self-Validation (Monitoring): After 16 hours, sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Checkpoint: Confirm the disappearance of the starting material mass ([M+H]⁺ = 274.0).

    • Checkpoint: Confirm the appearance of the morpholine adduct mass ([M+H]⁺ = 325.1).

  • Workup: Cool the mixture to room temperature. Quench by pouring into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution: 10% to 30% EtOAc in Hexanes).

Protocol B: O-Arylation (Etherification) with Sodium Methoxide

This protocol demonstrates the displacement of the chloride with an oxygen nucleophile.

  • Preparation: In an oven-dried, Argon-flushed flask, dissolve 2-chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (1.0 mmol, 273.6 mg) in anhydrous THF (4.0 mL).

  • Nucleophile Addition: Slowly add a solution of Sodium Methoxide (0.5 M in Methanol, 3.0 mL, 1.5 mmol) dropwise at 0 °C to control the initial exotherm.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 8:2). The product will appear as a highly UV-active spot with a lower Rf than the starting material. Confirm via LC-MS ([M+H]⁺ = 270.1).

  • Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl (10 mL) to neutralize any unreacted methoxide. Extract with Dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organics over MgSO₄, concentrate, and purify via flash chromatography (Silica gel, 5% to 15% EtOAc in Hexanes) to yield the methoxy-pyridine derivative.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. nih.gov.
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. rsc.org.
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. researchgate.net.
  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. openstax.org.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. nih.gov.

Sources

The Strategic Utility of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Pharmaceutical Synthesis

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of approved therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in the design of molecules targeting a wide array of biological targets. The strategic functionalization of the pyridine ring is therefore a critical aspect of drug development. This application note details the synthesis and utility of a key pharmaceutical intermediate, 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine , highlighting its role in the construction of complex, biologically active molecules.

The incorporation of a trifluoromethoxy (-OCF₃) group into pharmaceutical candidates is a well-established strategy to enhance key drug-like properties. This group is one of the most lipophilic substituents, which can improve membrane permeability and, consequently, the bioavailability of a drug.[2] Furthermore, the high bond energy of the C-F bonds in the trifluoromethoxy group significantly increases metabolic stability by blocking potential sites of oxidative metabolism by cytochrome P450 enzymes.[3] The presence of this group on the phenyl ring of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine, coupled with the reactive chloro-substituent on the pyridine core, makes this intermediate a highly valuable building block for the synthesis of novel therapeutics.

This guide provides detailed protocols for the synthesis of this intermediate via a Suzuki-Miyaura cross-coupling reaction and its subsequent elaboration through a Buchwald-Hartwig amination, a common pathway in the synthesis of kinase inhibitors and other targeted therapies. We will also discuss the critical aspects of quality control and characterization for this compound.

Synthesis of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine: A Suzuki-Miyaura Approach

The construction of the biaryl system in 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds.[4] In this case, the coupling occurs between a dihalopyridine, 2,6-dichloropyridine, and a boronic acid derivative, (2-(trifluoromethoxy)phenyl)boronic acid. The choice of a dichlorinated pyridine is strategic; the differential reactivity of the two chlorine atoms can, under carefully controlled conditions, allow for selective mono-arylation.

Workflow for the Synthesis of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System 2_6_Dichloropyridine 2,6-Dichloropyridine Reaction_Vessel Reaction Setup (Inert Atmosphere) 2_6_Dichloropyridine->Reaction_Vessel Boronic_Acid (2-(Trifluoromethoxy)phenyl)boronic Acid Boronic_Acid->Reaction_Vessel Pd_Catalyst Pd(OAc)₂ / SPhos Pd_Catalyst->Reaction_Vessel Base K₃PO₄ Base->Reaction_Vessel Solvent Dioxane/Water Solvent->Reaction_Vessel Heating Heating (80-120 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine Purification->Product

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine from 2,6-dichloropyridine and (2-(trifluoromethoxy)phenyl)boronic acid.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (example scale)Molar Equivalents
2,6-Dichloropyridine2402-78-0147.991.48 g1.0
(2-(Trifluoromethoxy)phenyl)boronic acid175676-65-0205.952.47 g1.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.5045 mg0.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.51164 mg0.04
Potassium Phosphate (K₃PO₄)7778-53-2212.276.37 g3.0
1,4-Dioxane (anhydrous)123-91-188.1140 mL-
Water (degassed)7732-18-518.0210 mL-

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 2,6-dichloropyridine (1.0 eq.), (2-(trifluoromethoxy)phenyl)boronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.

  • In a separate vial, under an inert atmosphere, dissolve palladium(II) acetate (0.02 eq.) and SPhos (0.04 eq.) in a portion of the anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reactants, followed by the remaining 1,4-dioxane and degassed water.

  • Reaction Execution: The reaction mixture is stirred vigorously and heated to 100 °C in a preheated oil bath.

  • The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine as the final product.

Application in Pharmaceutical Synthesis: Elaboration via Buchwald-Hartwig Amination

The chloro-substituent at the 2-position of the pyridine ring in 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine serves as a versatile handle for further functionalization. One of the most powerful methods for introducing nitrogen-containing moieties at this position is the Buchwald-Hartwig amination.[5] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with a wide range of amines, including primary and secondary amines, as well as N-heterocycles.[6][7]

A prominent example of the utility of this intermediate is in the synthesis of Mavacamten , a first-in-class cardiac myosin inhibitor used for the treatment of hypertrophic cardiomyopathy.[8][9] In the synthesis of Mavacamten and its analogues, 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine can be coupled with a suitable amine to construct the core of the final active pharmaceutical ingredient (API).

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System Intermediate 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine Reaction_Vessel Reaction Setup (Inert Atmosphere) Intermediate->Reaction_Vessel Amine Primary/Secondary Amine or N-Heterocycle Amine->Reaction_Vessel Pd_Catalyst Pd₂(dba)₃ / RuPhos Pd_Catalyst->Reaction_Vessel Base LiHMDS or Cs₂CO₃ Base->Reaction_Vessel Solvent Anhydrous Dioxane or Toluene Solvent->Reaction_Vessel Heating Heating (100-120 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product N-Substituted Pyridine Derivative (e.g., Kinase Inhibitor Scaffold) Purification->Product

Caption: Buchwald-Hartwig amination for C-N bond formation.

Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize an N-substituted-6-(2-(trifluoromethoxy)phenyl)pyridin-2-amine derivative from 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine and a representative amine.

Materials:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (example scale)Molar Equivalents
2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine(Not available)287.662.88 g1.0
Amine (e.g., Morpholine)110-91-887.121.05 g1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.7292 mg0.01
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)787618-22-8474.6395 mg0.02
Lithium bis(trimethylsilyl)amide (LiHMDS) (1M in THF)4039-32-1167.3315 mL1.5
1,4-Dioxane (anhydrous)123-91-188.1150 mL-

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ (0.01 eq.) and RuPhos (0.02 eq.) to a dry Schlenk flask.

  • Add 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (1.0 eq.) to the flask.

  • Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Add the amine (1.2 eq.) and then LiHMDS (1.5 eq.) to the reaction mixture via syringe.

  • Reaction Execution: Seal the Schlenk flask and heat the mixture to 110 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the desired N-substituted pyridine derivative.

Quality Control and Characterization

The purity and identity of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine are critical for its successful use in subsequent synthetic steps. Standard analytical techniques should be employed for its characterization.

Analytical TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. For example, one would expect to see multiplets in the aromatic region (typically δ 7.0-8.5 ppm).
¹³C NMR The carbon NMR spectrum will show resonances for all carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms. The carbons bearing the chloro and trifluoromethoxy groups will have characteristic chemical shifts.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₂H₇ClF₃NO, MW: 287.66). The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.
High-Performance Liquid Chromatography (HPLC) HPLC analysis is used to determine the purity of the compound. A high-purity sample should show a single major peak under appropriate chromatographic conditions.

Conclusion

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is a strategically designed pharmaceutical intermediate that combines the beneficial properties of a pyridine scaffold with a trifluoromethoxy-substituted phenyl ring. Its synthesis via a robust Suzuki-Miyaura coupling and its utility in subsequent C-N bond-forming reactions, such as the Buchwald-Hartwig amination, make it a valuable building block in modern drug discovery. The protocols and data presented in this application note provide a comprehensive guide for researchers and drug development professionals for the synthesis and application of this important intermediate in the development of novel therapeutics.

References

  • ResearchGate. Scheme 1. Synthesis of Mavacamten. [Link]

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • MDPI. 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. [Link]

  • Wordpress. Buchwald-Hartwig Amination. [Link]

  • Organic Syntheses. Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [Link]

  • PubChem. 2-Chloro-6-(trifluoromethyl)pyridine. [Link]

  • Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • MDPI. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • ResearchGate. 13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and... [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • PMC. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and drug development. While the Buchwald-Hartwig cross-coupling reaction has revolutionized the construction of aryl C–N bonds, applying this methodology to chloropyridines presents unique kinetic and thermodynamic hurdles[1]. This guide provides an authoritative, mechanistic approach to designing, executing, and troubleshooting the amination of unactivated chloropyridines, transitioning from empirical guesswork to rational reaction design.

Mechanistic Causality & The Chloropyridine Challenge

To successfully aminate chloropyridines, one must first understand why they are historically recalcitrant substrates. The challenges are twofold:

  • High Activation Barrier: The C–Cl bond possesses a high bond dissociation energy (~96 kcal/mol), making the initial oxidative addition of the Pd(0) catalyst the rate-limiting step[2].

  • Catalyst Poisoning: The basic nitrogen atom within the pyridine ring can competitively coordinate to the palladium center, forming stable, off-cycle complexes that stall the catalytic cycle[3].

Traditional catalysts like Pd(PPh₃)₄ are generally ineffective here. They lack the electron density required to force oxidative addition into the strong C–Cl bond and lack the steric bulk necessary to accelerate the final reductive elimination step[1].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd + Ar-Cl PdII_ArCl L-Pd(II)(Ar)(Cl) Intermediate OxAdd->PdII_ArCl AmineCoord Amine Association & Deprotonation PdII_ArCl->AmineCoord + HNR2, Base PdII_Amido L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amido - Base·HCl RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR2 Product RedElim->Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting the rate-limiting oxidative addition.

Strategic Parameter Selection

Designing a successful protocol requires matching the electronic and steric demands of your specific chloropyridine isomer with the correct ligand and base[4].

Ligand Architecture

Overcoming the chloropyridine challenge requires bulky, electron-rich dialkylbiaryl phosphine ligands (the "Buchwald ligands") or highly active proazaphosphatranes[5].

  • RuPhos & BrettPhos: These ligands create a steric shield around the Pd center, favoring a highly reactive monoligated L-Pd(0) species. The electron-rich dicyclohexyl or di-tert-butyl groups push electron density into the Pd center, facilitating rapid oxidative addition[3].

  • Regioselectivity Causality: The 2-position of pyridine is highly activated due to the inductive electron-withdrawing effect of the adjacent nitrogen[2]. In contrast, 3-chloropyridine is highly deactivated and requires the most aggressive catalyst systems (e.g., BrettPhos Pd G3) to achieve conversion[6].

Base & Solvent Dynamics

The base must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it triggers competing S_NAr pathways or degrades the substrate[7].

  • NaOtBu (pKa ~19): The gold standard for robust substrates. It rapidly deprotonates the Pd(II)-amine complex[4].

  • LiHMDS or K₃PO₄: Preferred for substrates with base-sensitive functional groups (e.g., esters, nitriles). K₃PO₄ is often paired with polar solvents like 1,4-dioxane or t-amyl alcohol to improve solubility[4].

Quantitative Parameter Matrix

The following table synthesizes optimal, field-validated conditions for various chloropyridine coupling scenarios.

Pyridine IsomerAmine ClassOptimal Catalyst/LigandPreferred BaseSolventTemp (°C)Expected Yield
2-Chloropyridine Secondary AliphaticRuPhos Pd G3NaOtBuToluene8580–95%
3-Chloropyridine Primary AliphaticBrettPhos Pd G3LiHMDS1,4-Dioxane10070–85%
4-Chloropyridine Aryl Amine (Aniline)XPhos Pd G3Cs₂CO₃t-Amyl OH10075–90%
2,4-Dichloropyridine Secondary AliphaticXantphos / Pd₂(dba)₃K₃PO₄Toluene9065–80% (C2 selective)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Observational checkpoints are included to verify reaction integrity in real-time.

Protocol A: General Amination of 2-Chloropyridine

Optimized for secondary aliphatic amines using a pre-catalyst system to avoid dba-inhibition.

Step 1: Reagent Preparation (Glovebox or Schlenk Line)

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol), the secondary amine (1.2 mmol), NaOtBu (1.4 mmol), and RuPhos Pd G3 (0.02 mmol, 2 mol%).

    • Causality: A slight excess of amine compensates for volatility and favors the desired coupling pathway over side reactions[2].

Step 2: Solvent Addition & Degassing

  • Add anhydrous, thoroughly degassed toluene (5 mL) under a positive pressure of argon.

    • Validation Checkpoint: The solution should appear homogenous and slightly yellow/orange. If the solution instantly turns black , it indicates premature Pd(0) aggregation (catalyst death). This is almost always caused by oxygen ingress or wet solvent[2]. Abort and re-purify solvents.

Step 3: Catalytic Reaction

  • Seal the tube and heat the mixture in a pre-heated oil bath at 85 °C for 12 hours.

    • Causality: Elevated temperatures (80-110 °C) are strictly required to overcome the high activation barrier of the C–Cl oxidative addition[2].

Step 4: Quench & Isolation

  • Cool to room temperature. Quench with saturated aqueous NH₄Cl (5 mL) to neutralize the strong base and prevent product degradation during workup[6].

  • Extract with EtOAc (3 x 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow Start 1. Reagent Prep (Strictly Anhydrous) Reaction 2. Catalytic Reaction (80-110°C, Toluene) Start->Reaction Monitor 3. Reaction Monitoring (LC-MS / TLC) Reaction->Monitor Decision Conversion Complete? Monitor->Decision Quench 4. Quench & Extract (NH4Cl aq / EtOAc) Decision->Quench Yes Troubleshoot Troubleshooting: Check Catalyst/Ligand, Increase Temp Decision->Troubleshoot No / Low Yield Purify 5. Chromatography (Silica Gel) Quench->Purify Troubleshoot->Reaction

Self-validating experimental workflow and troubleshooting matrix for chloropyridine amination.

Troubleshooting & Optimization

When protocols fail, diagnostic logic must dictate the next steps.

  • Issue: High Levels of Hydrodehalogenation (Dechlorination)

    • Causality: Hydrodehalogenation occurs when the reductive elimination step is too slow. The Pd(II)-amido complex undergoes a competing β-hydride elimination (if the amine possesses β-hydrogens), forming an imine and a Pd(II)-hydride, which subsequently reductively eliminates to yield the dehalogenated pyridine[2].

    • Solution: Switch to a more sterically demanding ligand (e.g., BrettPhos instead of XPhos) to physically force the Pd(II) intermediate into a geometry that accelerates reductive elimination[3].

  • Issue: Stalled Conversion (Starting Material Remains)

    • Causality: Failure of the oxidative addition step due to the strong C–Cl bond, or catalyst poisoning by the pyridine nitrogen.

    • Solution: Ensure you are using a Pd G3 or G4 pre-catalyst rather than Pd₂(dba)₃. The dba (dibenzylideneacetone) ligand can act as an inhibitory sponge, preventing the active L-Pd(0) species from interacting with the unactivated chloropyridine[5]. Increase the reaction temperature to 100 °C.

References

  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides - The Journal of Organic Chemistry (ACS). Available at:[Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction - Journal of Chemical Education (ACS). Available at:[Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC (NIH). Available at:[Link]

Sources

Application Note: C–H Activation Functionalization of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The late-stage functionalization of complex biaryl systems is a cornerstone of modern pharmaceutical development. Palladium-catalyzed C–H functionalization has emerged as a transformative tool in this arena, allowing for the rapid generation of molecular complexity without the need for pre-functionalized starting materials[1].

This application note details the robust, highly regioselective ortho-C–H functionalization of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine . By leveraging the pyridine nitrogen as a directing group, we outline self-validating protocols for both Fujiwara-Moritani olefination and direct C–H arylation. These methodologies are designed for researchers seeking to rapidly elaborate fluorinated pharmacophores while maintaining the integrity of the 2-chloro substituent for subsequent cross-coupling downstream.

Structural & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why a reaction works to effectively troubleshoot and scale it. The substrate, 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine, presents a unique set of electronic and steric parameters:

  • The Directing Group (2-Chloropyridine): Pyridine directing groups are classical scaffolds for ortho-C–H activation[2]. However, the 2-chloro substituent slightly attenuates the basicity of the directing nitrogen. This is highly advantageous: it prevents the formation of unreactive bis-coordinated Pd(II) "dead-end" complexes, ensuring a high turnover frequency (TOF) while maintaining sufficient σ-donation to form the requisite palladacycle[3].

  • The Regiocontrol Element (-OCF3): Fluorinated motifs, particularly the trifluoromethoxy group, are highly prized in medicinal chemistry for their ability to improve metabolic stability and lipophilicity[4]. In this substrate, the -OCF3 group is positioned ortho to the biaryl linkage. Its orthogonal conformation relative to the phenyl ring creates significant steric bulk at the C2' position. This steric shielding drives the Concerted Metalation-Deprotonation (CMD) step exclusively to the less hindered C6' position, ensuring >99:1 regioselectivity.

  • Solvent Causality (HFIP): Hexafluoro-2-propanol (HFIP) is utilized as the solvent in the olefination protocol. HFIP acts as a strong hydrogen-bond donor, enhancing the electrophilicity of the palladium center and stabilizing the transition state during the critical C–H cleavage step.

Catalytic Cycle & Reaction Logic

The functionalization proceeds via a Pd(II)/Pd(0) catalytic cycle. The logic of the Fujiwara-Moritani olefination is mapped below, illustrating the critical role of the acetate ligand in the CMD step.

G A Pd(OAc)2 Active Catalyst B Substrate Coordination (Pyridine N -> Pd) A->B C CMD Step (C-H Cleavage) B->C D Palladacycle Intermediate C->D E Olefin Insertion D->E F β-Hydride Elimination E->F G Product Release Pd(0) Formation F->G H Oxidation by AgOAc Regeneration of Pd(II) G->H H->A

Fig 1. Catalytic cycle of Pd-catalyzed C-H olefination via Concerted Metalation-Deprotonation.

Reaction Optimization Data

To validate the experimental choices, quantitative optimization data for the olefination with methyl acrylate is summarized below. The superiority of HFIP over standard polar aprotic solvents (DMF) is clearly demonstrated.

EntryCatalyst (mol%)Oxidant (equiv)SolventTemp (°C)Yield (%)*
1Pd(OAc)₂ (5)AgOAc (2.0)DMF10045
2Pd(OAc)₂ (5)BQ (1.5)1,4-Dioxane10058
3Pd(OAc)₂ (10)AgOAc (2.0)HFIP9089
4Pd(TFA)₂ (10)AgOAc (2.0)HFIP9072
5NoneAgOAc (2.0)HFIP90N.R.

*Yields determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the researcher can verify the success of the reaction prior to committing to time-consuming isolation steps.

Protocol A: Ortho-C–H Olefination (Fujiwara-Moritani)

Objective: Coupling of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine with methyl acrylate.

  • Preparation: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 10 mol%), and AgOAc (167 mg, 1.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the tube with a septum, evacuate, and backfill with Argon (repeat 3x).

  • Reagent Addition: Introduce methyl acrylate (90 µL, 1.0 mmol, 2.0 equiv) and HFIP (2.5 mL, 0.2 M) via syringe.

  • Reaction: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture in a pre-heated oil bath at 90 °C for 16 hours.

  • Self-Validation Checkpoint (LC-MS): At 16 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Metric: The starting material mass is 273.64 g/mol . Look for the complete disappearance of the SM peak and the emergence of the product peak at [M+H]⁺ m/z ≈ 358.0 (addition of acrylate mass minus 2H).

  • Workup: Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the pad with additional EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the olefinated product.

Protocol B: Ortho-C–H Arylation

Objective: Direct arylation using 4-iodotoluene to build a highly substituted teraryl-like scaffold[5].

  • Preparation: To a 15 mL Schlenk tube, add the substrate (0.5 mmol, 1.0 equiv), 4-iodotoluene (163 mg, 0.75 mmol, 1.5 equiv), Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%), Ag₂CO₃ (206 mg, 0.75 mmol, 1.5 equiv), and Pivalic Acid (PivOH) (15.3 mg, 0.15 mmol, 30 mol%).

    • Causality Note: PivOH is added as a co-catalyst. The pivalate anion is bulkier and more basic than acetate, significantly lowering the activation energy of the CMD step.

  • Solvent & Heating: Add anhydrous Toluene (2.5 mL). Seal the tube and heat at 110 °C for 24 hours.

  • Self-Validation Checkpoint (TLC): Withdraw a micro-aliquot, spot on a silica TLC plate alongside the starting material. Elute with 10% EtOAc in Hexanes.

    • Validation Metric: The arylated product will run lower (lower Rf) than the starting material due to increased molecular weight and polarizability, while maintaining strong UV activity at 254 nm.

  • Isolation: Filter through Celite, concentrate, and purify via flash chromatography.

Experimental Workflow

Workflow Step1 1. Reagent Setup (Glovebox/Schlenk) Step2 2. Solvent Addition (HFIP or Toluene) Step1->Step2 Step3 3. Heating (90-110 °C, 16-24h) Step2->Step3 Step4 4. Quench & Filter (Celite Pad) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Fig 2. Step-by-step experimental workflow for the C-H functionalization protocol.

References

  • Recent Advances in C–H Functionalization. The Journal of Organic Chemistry (ACS Publications).

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry (ACS Publications).

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journal of Organic Chemistry.

  • Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. National Institutes of Health (PMC).

  • Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society.

Sources

Application Note: Strategic Synthesis of Trifluoromethoxy-Containing Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The trifluoromethoxy (–OCF₃) group is a privileged pharmacophore in modern medicinal chemistry and agrochemical development. Often referred to as a "super-halogen," the –OCF₃ moiety imparts profound stereoelectronic effects: it significantly enhances lipophilicity (Hansch π = 1.04), improves metabolic stability by blocking cytochrome P450-mediated oxidation, and induces unique conformational preferences due to its orthogonal orientation relative to the aryl plane.

However, constructing biaryl scaffolds bearing this moiety is not trivial. The strong electron-withdrawing nature of the –OCF₃ group (–I, +M effect) severely perturbs the electron density of the aromatic ring, which can drastically alter the kinetics of transition-metal-catalyzed cross-coupling cycles. This application note provides drug development professionals with field-proven, self-validating methodologies for synthesizing these critical scaffolds, focusing on both de novo construction via Suzuki-Miyaura coupling[1] and late-stage functionalization via photoredox catalysis[2].

Mechanistic Causality & Experimental Design

The selection of reagents in –OCF₃ biaryl synthesis is dictated by the position of the functional group:

  • When –OCF₃ is on the Aryl Halide: The electron-deficient nature of the ring accelerates the oxidative addition of Pd(0) into the C–X bond. However, the resulting electrophilic Pd(II) intermediate is prone to side reactions if transmetalation is slow. Therefore, highly nucleophilic boronic acids and robust biphasic basic conditions are required.

  • When –OCF₃ is on the Boronic Acid: The electronegativity of the –OCF₃ group reduces the nucleophilicity of the boronate species, creating a kinetic bottleneck during the transmetalation step. To overcome this, we utilize electron-rich, sterically demanding ligands (e.g., sSPhos or dppf) and strong inorganic bases like K₃PO₄ to force the formation of the reactive palladium-hydroxo complex[3].

  • Late-Stage Radical Addition: For complex biaryls where pre-functionalization is unviable, visible-light photoredox catalysis generates electrophilic •OCF₃ radicals. These radicals selectively attack electron-rich positions on the biaryl system. The use of Ru(bpy)₃(PF₆)₂ ensures a controlled single-electron transfer (SET) process, preventing over-oxidation[2].

Workflow & Pathway Visualization

G Start Starting Materials PathA Path A: Suzuki-Miyaura Cross-Coupling Start->PathA PathB Path B: Late-Stage Photoredox Catalysis Start->PathB ReagentsA Aryl Halide + OCF3-Boronic Acid Pd Catalyst, K3PO4 PathA->ReagentsA ReagentsB Unactivated Biaryl + OCF3 Reagent Ru(bpy)3(PF6)2, Blue LED PathB->ReagentsB MechA Transmetalation & Reductive Elimination ReagentsA->MechA MechB Radical C-H Functionalization ReagentsB->MechB Product Trifluoromethoxy-Containing Biaryl Scaffold MechA->Product High Yield, Regiospecific MechB->Product Mild Conditions, Late-Stage

Figure 1: Divergent synthetic workflows for constructing trifluoromethoxy-containing biaryl scaffolds.

Quantitative Data Summary

The following table summarizes validated reaction parameters and expected outcomes based on substrate electronics and methodology.

Substrate Pair / PrecursorMethodologyCatalyst SystemTime / TempExpected Yield
4-OCF₃-Bromobenzene + Phenylboronic AcidSuzuki-MiyauraPd(OH)₂ / K₃PO₄6 h / 65 °C85–92%[1]
Aryl Chloride + 4-OCF₃-Phenylboronic AcidAsymmetric SuzukiPd-sSPhos / K₃PO₄12 h / 80 °C78–85%[3]
Unactivated Biaryl ScaffoldPhotoredox C–HRu(bpy)₃(PF₆)₂ / LED16 h / 25 °C60–75%[2]

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Design Principle: This protocol is engineered as a self-validating system. The biphasic solvent mixture ensures the base remains dissolved while minimizing protodeboronation.

Materials:

  • 1-Bromo-4-(trifluoromethoxy)benzene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(OH)₂ on carbon (5 mol%) or Pd(dppf)Cl₂ (5 mol%)

  • K₃PO₄ (2.5 equiv, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, K₃PO₄, and the Pd catalyst.

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon three times. Causality: Oxygen contamination leads to homocoupling of the boronic acid, consuming the reagent and complicating purification.

  • Addition: Add 1,4-Dioxane and H₂O via syringe, followed by 1-Bromo-4-(trifluoromethoxy)benzene.

  • Reaction: Heat the mixture to 65 °C with vigorous stirring (1000 rpm) to ensure optimal mixing of the biphasic system[1].

  • Self-Validation Check: After 4 hours, withdraw a 10 µL aliquot from the organic layer, dilute in 1 mL MeCN, and analyze via UPLC-MS. The system is validated if the product-to-starting-material ratio exceeds 95:5. If significant protodeboronation is observed, the reaction temperature must be lowered in subsequent runs.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the Pd catalyst. Extract the aqueous layer with EtOAc (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc). Note: Avoid strongly reducing conditions during workup, as the C(sp²)–OCF₃ bond can undergo reductive cleavage to yield defluorinated byproducts[4].

Protocol B: Visible-Light Photoredox Late-Stage Trifluoromethoxylation

Design Principle: This protocol enables the direct installation of the –OCF₃ group onto an existing biaryl scaffold, bypassing the need for pre-functionalized halides.

Materials:

  • Biaryl substrate (1.0 equiv, 0.5 mmol)

  • Trifluoromethoxylation reagent (e.g., N-OCF₃ source or Togni-type OCF₃ reagent) (1.5 equiv)

  • Ru(bpy)₃(PF₆)₂ (2 mol%)

  • Solvent: Anhydrous Acetonitrile (MeCN, 5 mL)

Step-by-Step Procedure:

  • Assembly: In a transparent 10 mL glass vial, combine the biaryl substrate, the –OCF₃ reagent, and Ru(bpy)₃(PF₆)₂[2].

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Triplet oxygen quenches the excited state of the ruthenium photocatalyst, completely inhibiting the radical initiation step.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir at room temperature (20–25 °C) for 16 hours. Use a cooling fan to ensure the ambient temperature does not rise, which could lead to thermal decomposition of the –OCF₃ radical.

  • Self-Validation Check: Analyze the crude mixture via ¹⁹F NMR. The appearance of a sharp singlet around -58 ppm confirms the successful installation of the –OCF₃ group.

  • Workup & Isolation: Quench the reaction with water (10 mL) and extract with Dichloromethane (3 × 10 mL). Wash the organic layer with brine, dry over MgSO₄, and purify via automated flash chromatography.

Sources

Agrochemical Applications of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine: A Strategic Building Block for Next-Generation Crop Protection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated and resistance-prone landscape of modern agriculture, the discovery of novel active ingredients relies heavily on privileged molecular scaffolds. 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (CAS: 2172560-60-8) has emerged as a critical biaryl intermediate in the synthesis of advanced agrochemicals. By combining the systemic mobility of a pyridine core with the extreme metabolic stability and lipophilicity of a trifluoromethoxy (-OCF 3​ ) group, this building block is instrumental in developing next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticides.

This application note provides a comprehensive guide to the mechanistic rationale, functionalization protocols, and formulation pathways for this compound, designed for researchers and process chemists in agrochemical development.

Mechanistic Rationale: Scaffold Design & Causality (E-E-A-T)

The selection of 2-chloro-6-(2-(trifluoromethoxy)phenyl)pyridine as a starting material is driven by precise physicochemical and electronic requirements [1].

The Trifluoromethoxy (-OCF 3​ ) Advantage

The introduction of the -OCF 3​ group onto the phenyl ring serves three distinct causal functions in agrochemical design:

  • Enhanced Lipophilicity: With a Hansch lipophilicity parameter ( π ) of +1.04, the -OCF 3​ group is significantly more lipophilic than a standard trifluoromethyl (-CF 3​ , π = +0.88) or methoxy (-OCH 3​ , π = -0.20) group. This drives superior cuticular wax penetration in plant leaves and insect exoskeletons [1].

  • Metabolic Stability: The high bond dissociation energy of the C-F bond (approx. 485 kJ/mol) combined with the steric shielding of the oxygen atom prevents cytochrome P450-mediated oxidative degradation in soil and target organisms, drastically extending the active ingredient's half-life [1].

  • Conformational Control: The -OCF 3​ group adopts an orthogonal conformation relative to the phenyl ring, which can lock the biaryl system into a specific geometry that maximizes binding affinity within target enzymatic pockets.

The Pyridine Core & 2-Chloro Handle

The pyridine ring ensures systemic mobility within the plant's vascular system (xylem/phloem transport). The 2-chloro substitution acts as an orthogonal reactive handle. While the electron-deficient nature of pyridine normally favors Nucleophilic Aromatic Substitution (S N​ Ar), the presence of the bulky, electron-rich biaryl system often necessitates transition-metal catalysis (e.g., Buchwald-Hartwig amination) to achieve high-yielding late-stage functionalization without requiring harsh, degradation-inducing conditions [2].

Key Agrochemical Applications

A. SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) are broad-spectrum fungicides that target Complex II in the fungal mitochondrial electron transport chain. Derivatives synthesized from this intermediate act by mimicking ubiquinone, binding to the enzyme complex and halting fungal respiration [3]. The -OCF 3​ biaryl moiety perfectly occupies the hydrophobic ubiquinone-binding pocket, preventing resistance mechanisms common in older SDHI generations.

B. Pyridine-Based Insecticides

By functionalizing the 2-chloro position with specific thioethers or complex amines, this scaffold is converted into potent insecticides targeting Ryanodine receptors or GABA-gated chloride channels, providing high efficacy against sap-sucking pests.

Data Presentation: Physicochemical Substituent Effects

To illustrate the structural advantage of the -OCF 3​ biaryl pyridine scaffold, the following table summarizes the comparative physicochemical parameters of various substituents at the 2-phenyl position.

Substituent at Phenyl RingHansch Parameter ( π )Hammett Constant ( σp​ )Cuticular Penetration PotentialMetabolic Half-Life (Soil)
-OCF 3​ (Target) +1.04 +0.35 Excellent > 120 days
-CF 3​ +0.88+0.54Good> 90 days
-Cl+0.71+0.23Moderate~ 45 days
-OCH 3​ -0.20-0.27Poor< 15 days
-CH 3​ +0.56-0.17Moderate< 10 days

Data synthesized from standard medicinal chemistry parameters for agrochemical design, demonstrating the superiority of the -OCF 3​ group for field longevity and uptake [1].

Experimental Protocols: Self-Validating Systems

The following protocols detail the late-stage functionalization of 2-chloro-6-(2-(trifluoromethoxy)phenyl)pyridine. Each step is designed with internal validation checkpoints to ensure reaction fidelity.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (SDHI Precursor Synthesis)

Objective: To couple a complex primary pyrazole-amine to the 2-chloro position, forming the core amide/amine linkage of an SDHI fungicide.

Causality & Reagent Selection: We utilize Pd 2​ (dba) 3​ with the BrettPhos ligand. BrettPhos is specifically chosen because its bulky biaryl structure prevents the formation of inactive bis-arylated palladium complexes and facilitates the difficult reductive elimination step for deactivated amines [2]. Cs 2​ CO 3​ is used as a base instead of the stronger NaOtBu to prevent base-catalyzed hydrolysis of the -OCF 3​ group.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 2-chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (1.0 equiv, 10 mmol), the target primary amine (1.2 equiv, 12 mmol), Pd 2​ (dba) 3​ (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and anhydrous Cs 2​ CO 3​ (2.0 equiv, 20 mmol).

  • Solvent Addition: Add anhydrous, degassed Toluene (0.2 M, 50 mL) via syringe. Seal the flask and remove it from the glovebox.

  • Reaction: Heat the mixture to 100°C under continuous magnetic stirring for 12 hours.

  • Validation Checkpoint: Sample 50 μ L of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via HPLC. The reaction is deemed complete (self-validated) when the starting material peak (UV 254 nm) is < 1% relative to the product peak.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure SDHI precursor.

Protocol 2: S N​ Ar with Soft Nucleophiles (Insecticide Thioether Linkage)

Objective: To synthesize a thioether-linked insecticide precursor without the need for transition metal catalysis.

Causality & Reagent Selection: Because thiolates are highly polarizable "soft" nucleophiles, they can directly attack the electrophilic 2-position of the pyridine ring via an S N​ Ar mechanism, displacing the chloride ion. DMF is used as a polar aprotic solvent to solvate the counter-ion and leave the thiolate naked and highly reactive.

Step-by-Step Methodology:

  • Deprotonation: In a round-bottom flask under Argon, dissolve the target thiol (1.1 equiv) in anhydrous DMF (0.5 M). Add K 2​ CO 3​ (1.5 equiv) and stir at room temperature for 30 minutes to generate the active thiolate.

  • Substitution: Add 2-chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (1.0 equiv) dropwise as a solution in DMF.

  • Heating: Elevate the temperature to 80°C and stir for 6 hours.

  • Validation Checkpoint: TLC (Thin Layer Chromatography) using 80:20 Hexane/EtOAc. The disappearance of the higher R f​ starting material spot and the appearance of a strong UV-active lower R f​ spot validates the completion of the substitution.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer three times with Dichloromethane (DCM). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate.

Mandatory Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways from the core intermediate to final agrochemical formulations.

Workflow A 2-Chloro-6-(2-(trifluoromethoxy) phenyl)pyridine B Pd-Catalyzed Amination (Buchwald-Hartwig) A->B Amine + Pd/Ligand C SNAr Reaction (Thiolate/Alkoxide) A->C Nucleophile + Base D SDHI Fungicide Precursor (Amide Linkage) B->D High Yield E Insecticide Precursor (Ether/Thioether Linkage) C->E Regioselective F Agrochemical Formulation (EC / SC) D->F Formulation E->F Formulation

Workflow for functionalizing the 2-chloro-6-arylpyridine scaffold into agrochemicals.

Diagram 2: SDHI Mechanism of Action

The following diagram maps the biological signaling and metabolic pathway targeted by the SDHI fungicides derived from this intermediate [3].

SDHI_Pathway Succinate Succinate ComplexII Complex II (SDH) Enzyme Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Release Ubiquinone Ubiquinone ComplexII->Ubiquinone Electron Transfer FungalDeath Fungal Cell Death (Energy Depletion) ComplexII->FungalDeath Respiration Halt Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Reduction Inhibitor SDHI Fungicide (Active Ingredient) Inhibitor->ComplexII Blocks Ubiquinone Binding Site

Mechanism of action of SDHI fungicides targeting the fungal mitochondrial Complex II.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Pharmaceuticals (Basel), via National Center for Biotechnology Information (NCBI / PMC) URL: [Link] [1]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or S N​ Ar in Green Solvents? Source: Chemistry (Weinheim), via National Center for Biotechnology Information (NCBI / PMC) URL: [Link] [2]

  • Title: SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? Source: International Journal of Molecular Sciences (IJMS), MDPI URL: [Link] [3]

Synthesis of 6-(2-(trifluoromethoxy)phenyl)pyridin-2-amine via Suzuki-Miyaura Cross-Coupling of a Chloro Precursor

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide and a detailed experimental protocol for the synthesis of 6-(2-(trifluoromethoxy)phenyl)pyridin-2-amine. The described methodology focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-amino-6-chloropyridine with 2-(trifluoromethoxy)phenylboronic acid. Addressing the inherent challenge of activating a less reactive C-Cl bond on an electron-rich pyridine scaffold, this protocol employs a modern, highly effective catalyst system. This guide is intended for researchers in medicinal chemistry and drug development, offering insights into reaction optimization, troubleshooting, and safety considerations for this critical transformation.

Introduction and Strategic Rationale

Substituted 2-aminopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. The target molecule, 6-(2-(trifluoromethoxy)phenyl)pyridin-2-amine, incorporates the 2-(trifluoromethoxy)phenyl moiety, a functional group often used to enhance metabolic stability and cell permeability of drug candidates.

The synthesis of such biaryl amines is most efficiently achieved through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura reaction is highly favored due to the commercial availability, stability, and low toxicity of its boronic acid reagents.[1] However, the use of aryl chlorides as coupling partners presents a significant challenge. The carbon-chlorine (C-Cl) bond is considerably stronger and less polar than corresponding C-Br or C-I bonds, making the rate-determining oxidative addition step of the catalytic cycle kinetically demanding.[2]

Furthermore, the presence of the electron-donating amino group on the pyridine ring further deactivates the C-Cl bond towards oxidative addition.[3] Traditional palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often fail or provide low yields with such unreactive substrates.[4][5]

To overcome this, the protocol herein utilizes a modern catalyst system composed of a palladium precursor like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a bulky, electron-rich Buchwald phosphine ligand, such as XPhos. These advanced ligands are specifically designed to promote the oxidative addition of aryl chlorides, enabling efficient and high-yielding couplings under manageable conditions.[2]

The Catalytic Cycle: Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) manifold.

Suzuki_Mechanism Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle pd0 Pd(0)L₂ ox_add Oxidative Addition Complex pd0->ox_add Oxidative Addition trans_met Transmetalation Complex ox_add->trans_met Transmetalation product_complex Product Complex product_complex->pd0 Reductive Elimination ar_x Ar¹-Cl (Substrate) boronic Ar²-B(OH)₂ + Base product Ar¹-Ar² (Product)

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-chlorine bond of 2-amino-6-chloropyridine, forming a Pd(II) complex. This is typically the rate-limiting step for chloro-precursors.[2]

  • Transmetalation : The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the chloride.

  • Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.[6]

Experimental Protocol

This protocol is optimized for the synthesis of 6-(2-(trifluoromethoxy)phenyl)pyridin-2-amine on a 1.0 mmol scale.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Amount (mg)MmolEq.
2-Amino-6-chloropyridine45644-21-1128.561291.01.0
2-(Trifluoromethoxy)phenylboronic acid175676-65-0205.933091.51.5
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72230.0250.025
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7476.66240.050.05
Cesium Carbonate (Cs₂CO₃)534-17-8325.828152.52.5
Anhydrous tert-Butanol (t-BuOH)75-65-074.125 mL--
Instrumentation
  • Magnetic stir plate with heating capabilities

  • Schlenk tube or microwave vial with a Teflon-lined screw cap

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography system

  • Inert gas (Argon or Nitrogen) line with manifold

Synthetic Workflow

Workflow start 1. Reagent Preparation (Inert Atmosphere) reagents 2. Charge Schlenk Tube: - 2-Amino-6-chloropyridine - Boronic Acid - Pd₂(dba)₃ / XPhos - Cs₂CO₃ start->reagents solvent 3. Add Anhydrous t-BuOH reagents->solvent reaction 4. Reaction (Seal & Heat to 110 °C) solvent->reaction monitor 5. Monitor Progress (TLC / GC-MS) reaction->monitor monitor->reaction If incomplete cool 6. Cool to RT monitor->cool workup 7. Aqueous Workup (Water & Ethyl Acetate Extraction) cool->workup purify 8. Purification (Silica Gel Chromatography) workup->purify characterize 9. Characterization (NMR, MS, etc.) purify->characterize end Final Product characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure

Note: Palladium-catalyzed reactions are sensitive to oxygen. All steps should be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk line techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use.

  • Reaction Setup : To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-amino-6-chloropyridine (129 mg, 1.0 mmol), 2-(trifluoromethoxy)phenylboronic acid (309 mg, 1.5 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), XPhos (24 mg, 0.05 mmol), and cesium carbonate (815 mg, 2.5 mmol).[2]

  • Inert Atmosphere : Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three to five times to ensure a completely inert atmosphere.

  • Solvent Addition : Under a positive pressure of argon, add 5 mL of anhydrous tert-butanol via syringe.

  • Reaction : Replace the septum with a Teflon screw cap, seal the tube tightly, and place the reaction mixture in a preheated oil bath at 110 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) or GC-MS until the starting 2-amino-6-chloropyridine is consumed (typically 12-24 hours).

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Isolation : Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting with 100% hexanes and gradually increasing to 25-30% ethyl acetate in hexanes, is typically effective.

    • Pro-Tip: To prevent streaking of the basic aminopyridine product on the acidic silica gel, the eluent can be modified with 0.5-1% triethylamine.[7]

  • Final Product : Combine the fractions containing the pure product and concentrate under reduced pressure to yield 6-(2-(trifluoromethoxy)phenyl)pyridin-2-amine as a solid.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxygen contamination).2. Insufficiently anhydrous conditions.3. Ineffective base.1. Ensure rigorous degassing of the solvent and proper inert atmosphere technique.[3]2. Use freshly opened anhydrous solvents or dry them using standard methods.3. Ensure the base is finely powdered and dry.
Protodeboronation Hydrolysis of the boronic acid to 2-(trifluoromethoxy)benzene.1. Use rigorously anhydrous conditions.2. Consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable.[3]3. Use a non-aqueous base/solvent system if possible.
Homocoupling Oxygen-mediated coupling of the boronic acid with itself.1. Improve degassing procedures. This is the most common cause.[3]2. Use a direct Pd(0) source like Pd₂(dba)₃ as prescribed, which can reduce homocoupling compared to in-situ reduction of Pd(II) sources.
Purification Issues Product streaking or tailing on the silica gel column.1. The aminopyridine product is basic and interacts strongly with acidic silica. Add 0.5-1% triethylamine or ammonia in methanol to the eluent to neutralize the silica surface.[7]

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Amino-6-chloropyridine : Harmful if swallowed. Causes skin and serious eye irritation.[8] Avoid inhalation of dust.

  • 2-(Trifluoromethoxy)phenylboronic acid : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Keep away from moisture.

  • Palladium Catalysts : May cause skin sensitization. Handle with care and avoid creating dust.

  • Cesium Carbonate : Irritant. Handle in a fume hood.

  • tert-Butanol : Flammable liquid and vapor. Harmful if inhaled.

Consult the Safety Data Sheet (SDS) for each reagent before use.[1][8][9][10]

References

  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines.
  • ChemicalBook. (2026). 2-(Trifluormethoxy)phenylboronic acid | 175676-65-0.
  • University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Benchchem. (2025).
  • Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • PubMed. (2007).
  • ACS Publications. (2016).
  • Fisher Scientific. (2011). SAFETY DATA SHEET - 2-(Trifluoromethoxy)phenylboronic acid.
  • ACS Publications. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids.
  • ChemicalBook.
  • Benchchem. (2025). Technical Support Center: Improving Yield in 2-Amino-6-bromopyridine Suzuki Reactions.
  • Fisher Scientific. (2024).
  • MilliporeSigma. 2-(Trifluoromethoxy)phenylboronic acid.
  • Wikipedia.
  • TCI AMERICA. SAFETY DATA SHEET - 2-(Trifluoromethoxy)phenylboronic Acid.
  • Datasheetspdf.com. 2-Amino-6-chloropurine.
  • ACS Publications. (2007).
  • SciSpace.
  • ResearchGate.
  • Tokyo Chemical Industry. 2-Amino-6-chloropyridine | 45644-21-1.
  • Thermo Fisher Scientific. (2025).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Google Patents. (2006).
  • TCI Chemicals. (2025).
  • MilliporeSigma. 2-(Trifluoromethyl)phenylboronic acid.
  • Angene Chemical. (2021).
  • MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
  • Chem-Impex. 2-Fluoro-3-(trifluoromethyl)phenylboronic acid.
  • Benchchem. (2025). Navigating the Suzuki Coupling Landscape: A Comparative Guide to 2-Amino-6-bromopyridine and 2-Amino-6-chloropyridine.
  • ACS Publications. (2018). 2,6-Bis(trifluoromethyl)phenylboronic Esters as Protective Groups for Diols: A Protection/Deprotection Protocol for Use under Mild Conditions.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ChemScene. 6-(2-(Trifluoromethyl)phenyl)pyridin-2(1H)-one.
  • ChemicalBook. 2-Amino-6-fluoropyridine synthesis.
  • ACS Publications. (1958). Aminopyridines. II. The Preparation and Properties of 2-(Hydroxyalkylamino)-pyridines.
  • SpectraBase. 6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine - Optional[1H NMR] - Spectrum.
  • Google Patents. (2012). CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

Sources

Troubleshooting & Optimization

Purification methods for 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine crude product

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of the crude product, 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine. The methodologies and troubleshooting advice herein are grounded in established chemical principles and practical laboratory experience to ensure you achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine, and what are the expected impurities?

A1: This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction.[1][2] The typical reactants are a pyridine derivative, such as 2,6-dichloropyridine or 2-bromo-6-chloropyridine, and 2-(trifluoromethoxy)phenylboronic acid (or its corresponding pinacol ester).

Based on this synthesis, the primary impurities in the crude product mixture are:

  • Unreacted Starting Materials: Residual 2,6-dihalopyridine and the boronic acid/ester.

  • Homocoupling Products: Biphenyl species formed from the self-coupling of the 2-(trifluoromethoxy)phenylboronic acid.

  • Catalyst Residues: Palladium complexes and ligands used in the coupling reaction.

  • Solvents and Reagents: Inorganic salts from the basic workup (e.g., carbonates, phosphates) and residual reaction solvents (e.g., dioxane, toluene, DMF).

  • Degradation Products: Potential hydrolysis of the trifluoromethoxy group under harsh acidic or basic conditions, although this group is generally quite stable.[3][4]

Q2: My crude product is a dark, oily residue. Is this normal? How do I handle it?

A2: It is common for crude products from palladium-catalyzed reactions to be dark oils or amorphous solids due to residual palladium species and polymeric byproducts. The first step is to perform a standard aqueous workup. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with water, a mild acid (e.g., dilute aq. HCl) to remove basic impurities, a mild base (e.g., aq. NaHCO₃) to remove acidic impurities like residual boronic acid, and finally with brine. After drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrating, you will have a cleaner, though likely still impure, material ready for chromatographic purification.

Q3: Is the trifluoromethoxy (-OCF₃) group stable during purification?

A3: The trifluoromethoxy group is significantly more stable than a methoxy group and is generally robust to standard purification conditions, including silica gel chromatography and mild aqueous washes.[4] However, it is prudent to avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures, which could potentially lead to hydrolysis.[5] The trifluoromethyl (-CF₃) group, a related moiety, is exceptionally stable.[6]

Purification Workflow & Decision Guide

The following diagram outlines a general strategy for purifying the crude product.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Product Crude Crude Reaction Mixture Workup Aqueous Extraction (EtOAc/Water, NaHCO3, Brine) Crude->Workup Concentrate Concentrate in vacuo Workup->Concentrate Purity_Check Assess Purity (TLC, LC-MS, 1H NMR) Concentrate->Purity_Check Column Flash Column Chromatography Purity_Check->Column Complex Mixture or Oil Recrystal Recrystallization Purity_Check->Recrystal >85% Pure Solid Final_Check Final Purity Analysis (NMR, LC-MS, Elemental) Column->Final_Check Recrystal->Final_Check Product Pure Product (>98%) Final_Check->Product Meets Spec

Caption: General purification workflow for the target compound.

Troubleshooting Guide

Issue 1: Persistent Peak Tailing or Streaking during Column Chromatography

  • Question: I'm running a silica gel column with a hexane/ethyl acetate gradient, but my product is streaking badly, leading to poor separation and mixed fractions. What's happening?

  • Answer & Solution: This is a classic issue when purifying basic compounds like pyridines on standard silica gel.[7] The basic nitrogen atom on the pyridine ring interacts strongly with acidic silanol groups (Si-OH) on the silica surface, causing a secondary retention mechanism that leads to tailing.

    Troubleshooting Steps:

    • Add a Competing Base: The most effective solution is to add a small amount of a competing base to your eluent system. Add 0.5-1% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your mobile phase. The amine will preferentially interact with the acidic silanol sites, "masking" them from your pyridine product and resulting in sharp, symmetrical peaks.[7]

    • Use a Different Stationary Phase: If tailing persists, consider using a less acidic or deactivated stationary phase. Alumina (neutral or basic) can be an excellent alternative for basic compounds. Alternatively, treated silica gels, such as end-capped silica or polymer-based phases, are available.[7]

    • Check for Overloading: Injecting too much crude material can saturate the column, leading to peak distortion. As a rule of thumb, use a sample-to-silica mass ratio of 1:30 to 1:100.

Issue 2: Co-elution of Product with a Persistent, UV-Active Impurity

  • Question: I have an impurity that has a very similar Rf value to my product in multiple solvent systems (Hex/EtOAc, DCM/MeOH). How can I resolve them?

  • Answer & Solution: This often occurs with structurally similar impurities, such as a homocoupled byproduct. The key is to exploit different intermolecular interactions by changing the nature of your stationary or mobile phase.

    Troubleshooting Steps:

    • Change Solvent Selectivity: Instead of just varying the ratio of two solvents (which primarily changes polarity), introduce a solvent that offers different interactions. For example, if Hex/EtOAc fails, try a system containing toluene or dichloromethane. Toluene can engage in π-π stacking interactions, which may differentiate your aromatic product from an impurity.

    • Switch to a Phenyl Stationary Phase: Phenyl-bonded silica phases are excellent for separating aromatic compounds.[8] These phases provide alternative selectivity based on π-π interactions between the phenyl rings on the stationary phase and your aromatic analytes. This can often resolve compounds that co-elute on standard C18 or silica phases.[8]

    • Employ Argentation Chromatography: If you suspect an impurity with a different degree of unsaturation, silica gel impregnated with silver nitrate (AgNO₃) can provide unique selectivity. This is less common but can be highly effective.

Issue 3: Low Product Recovery or Suspected Degradation on the Column

  • Question: After running my column, the total mass recovered is very low, and my NMR shows new, unidentifiable signals. I suspect the compound is degrading on the silica.

  • Answer & Solution: While the target compound is reasonably stable, highly activated intermediates or certain impurities can be sensitive to the acidic nature of silica gel.

    Troubleshooting Steps:

    • Perform a 2D TLC Test: Before committing to a large-scale column, run a quick stability test. Spot your crude mixture on a TLC plate, run it in your chosen eluent, and dry it. Then, turn the plate 90 degrees and run it again in the same eluent. If the spot remains a single spot on the diagonal, your compound is stable. If new spots appear below the diagonal, degradation is occurring.[7]

    • Deactivate the Silica: If degradation is confirmed, deactivate the silica gel before packing the column. This can be done by pre-slurrying the silica in the eluent system containing 1% triethylamine for 30 minutes before packing.

    • Minimize Contact Time: Run the column slightly faster (using positive pressure) to reduce the residence time of your compound on the stationary phase. Avoid letting a packed column sit for extended periods before or during elution.

G cluster_problems Problem Identification cluster_solutions Solutions Start Column Chromatography Issue Tailing Peak Tailing / Streaking? Start->Tailing CoElution Co-eluting Impurity? Start->CoElution LowRecovery Low Recovery / Degradation? Start->LowRecovery AddBase Add 1% TEA/DIPEA to Mobile Phase Tailing->AddBase Yes ChangePhase Use Alumina or Phenyl-bonded Silica Tailing->ChangePhase If tailing persists CoElution->ChangePhase If co-elution persists ChangeSolvent Change Solvent System (e.g., add Toluene) CoElution->ChangeSolvent Yes TwoD_TLC Run 2D TLC Stability Test LowRecovery->TwoD_TLC Yes TwoD_TLC->AddBase No degradation, but still low recovery Deactivate Deactivate Silica (Pre-slurry with TEA) TwoD_TLC->Deactivate Degradation observed

Caption: Troubleshooting common column chromatography issues.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography (Primary Method)

This protocol assumes a crude product mass of approximately 1.0 g.

  • Preparation:

    • Dry-load the crude material for best resolution. To do this, dissolve the ~1.0 g of crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add 2-3 g of silica gel and concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained.

    • Prepare the mobile phase. A typical starting point is a hexane/ethyl acetate system. Based on TLC analysis, a gradient from 5% to 30% ethyl acetate in hexane is often effective. If tailing was observed on the TLC plate, prepare the solvents with 0.5-1% triethylamine.

    • Pack a glass column with 40-50 g of silica gel (230-400 mesh) using your initial, low-polarity eluent (e.g., 5% EtOAc/Hexane + 1% TEA).

  • Elution:

    • Carefully add the dry-loaded silica with your sample to the top of the packed column.

    • Begin elution with the starting solvent mixture, collecting fractions (e.g., 15-20 mL per fraction).

    • Gradually increase the polarity of the eluent according to your predetermined gradient.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting product under high vacuum for several hours to remove residual solvents.

    • Obtain the final mass and characterize by NMR, LC-MS, etc.

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for most small molecules.
Sample Loading Dry-loadingProvides sharper bands and better separation than wet-loading.
Silica:Sample Ratio 40:1 to 50:1 (by mass)Ensures sufficient resolving power without excessive solvent use.
Eluent System Hexane/Ethyl Acetate or DCM/MethanolGood starting points for compounds of moderate polarity.
Additive 0.5-1% Triethylamine (TEA)Masks acidic silanol sites, preventing peak tailing of the basic pyridine.[7]
Protocol 2: Recrystallization (Polishing Step)

This method is ideal if the product from chromatography is a solid but still contains minor impurities.

  • Solvent Screening:

    • Place a small amount of the impure solid (10-20 mg) in several test tubes.

    • Add small portions of different solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene) to each tube.

    • Find a single solvent that dissolves the compound when hot but in which it is poorly soluble when cold. Alternatively, find a solvent pair: one "soluble" solvent in which the compound is very soluble and one "anti-solvent" in which it is insoluble. A common pair is Ethanol/Water or Ethyl Acetate/Heptane.

  • Procedure:

    • Dissolve the impure solid in the minimum amount of the hot "soluble" solvent (or solvent system).

    • If any insoluble impurities are present, perform a hot filtration to remove them.

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once crystal growth appears complete, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold anti-solvent.

    • Dry the purified crystals under high vacuum.

References

  • [Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF - ResearchGate]([Link] trifluoromethylpyridine-4-boronic_Acid_Pinacol_Ester)

Sources

Technical Support Center: Solubilization Strategies for 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine . As a highly fluorinated, halogenated biaryl building block, this compound presents unique physicochemical challenges in drug discovery and organic synthesis. This guide provides field-proven methodologies, troubleshooting steps, and mechanistic insights to help researchers and drug development professionals overcome its inherent insolubility in both aqueous and polar organic media.

Part 1: Physicochemical Profiling (The Causality of Insolubility)

Before attempting to solubilize the compound, it is critical to understand why it resists dissolution. The molecule suffers from what medicinal chemists refer to as the "greasy brick dust" paradox: it is highly lipophilic yet structurally rigid, leading to poor solvation in almost all standard physiological buffers.

Table 1: Quantitative Physicochemical Drivers of Insolubility
PropertyValue / EffectMechanistic Implication
Pyridine pKa < 0 (Estimated)The strong inductive (-I) effects of the 2-chloro and 6-aryl-OCF₃ groups deplete electron density on the nitrogen [3]. Salt formation (e.g., HCl salt) is impossible. The molecule remains neutral at physiological pH.
Lipophilicity ( π ) +1.04 (OCF₃ group)The trifluoromethoxy (-OCF₃) group is a "super-halogen" with a Hansch π parameter of +1.04, significantly higher than -CF₃ (+0.88) [2]. It drives extreme hydrophobicity and membrane partitioning [1].
Hydrogen Bonding HBA: 2, HBD: 0The compound lacks hydrogen bond donors. The -OCF₃ oxygen is sterically hindered and electronically deactivated, making it a poor hydrogen bond acceptor.
Crystallinity High Lattice EnergyThe biaryl system can π -stack, creating a lattice that resists solvation even in moderately polar organic solvents like methanol or ethanol.

Part 2: Troubleshooting & FAQs

Q: My compound crashes out immediately when I dilute my DMSO stock into aqueous assay buffer (PBS/HEPES). How do I prevent this? A: This is a classic "solvent shift" precipitation. The compound is highly soluble in 100% DMSO but insoluble in water. When DMSO is diluted into the buffer, the compound's local concentration exceeds its aqueous thermodynamic solubility, leading to rapid nucleation. Solution: You must lower the free energy of the aqueous phase by introducing surfactants or carrier proteins before adding the compound. Pre-warm your buffer to 37°C and supplement it with 0.01% - 0.1% Tween-20, Pluronic F-68, or 0.1% Bovine Serum Albumin (BSA). Add the DMSO stock dropwise while vortexing vigorously to prevent high local concentrations.

Q: I am trying to purify this compound via reverse-phase HPLC (Water/Acetonitrile), but it keeps tailing or precipitating on the column. What is wrong? A: The extreme lipophilicity of the -OCF₃ group causes irreversible adsorption to C18 stationary phases when the aqueous ratio is too high. Solution: Switch to a less hydrophobic stationary phase (e.g., C8 or Phenyl-Hexyl). Alternatively, change your mobile phase B from Acetonitrile to Methanol/Isopropanol (50:50) to increase the eluent's solubilizing power for lipophilic biaryls.

Q: Can I use pH adjustment (acidification) to dissolve this compound for in vivo dosing? A: No. As noted in Table 1, the pKa of the pyridine nitrogen is exceptionally low due to the flanking electron-withdrawing groups [3]. It will not protonate even in 0.1 M HCl (pH 1). You must rely on lipid-based formulations or cyclodextrin complexation rather than pH-shift strategies.

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Aqueous Suspensions for In Vitro Assays

Objective: Achieve a stable 10 µM working solution for biochemical or cellular assays without colloidal aggregation.

  • Stock Preparation: Prepare a 10 mM stock solution in anhydrous, cell-culture grade DMSO. Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Buffer Supplementation: Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4) and supplement it with 0.05% (w/v) CHAPS or Tween-20. Causality: Surfactants form micelles that encapsulate the hydrophobic -OCF₃ and -Cl moieties, shielding them from the aqueous environment.

  • Thermal Equilibration: Warm the supplemented buffer to 37°C.

  • Controlled Dilution: While vortexing the buffer at medium speed, inject the 10 mM DMSO stock directly into the vortex using a low-retention pipette tip to achieve a 1:1000 dilution (final concentration: 10 µM, 0.1% DMSO).

  • Self-Validation (Nephelometry): Verify solubility via nephelometry (measure light scattering at 620 nm). A baseline reading identical to a DMSO-only blank confirms the absence of colloidal aggregates.

Protocol B: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for In Vivo Dosing

Objective: Formulate the highly lipophilic compound for oral gavage (PO) in rodent pharmacokinetic models.

  • Weighing: Weigh 10 mg of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine into a clean glass vial.

  • Lipid Solubilization: Add 100 µL of Capryol 90 (oil phase) and stir at 40°C until fully dissolved. Causality: The lipophilic compound readily partitions into the medium-chain triglycerides due to matching polarity.

  • Surfactant Addition: Add 400 µL of Cremophor EL (surfactant) and 500 µL of Transcutol HP (co-surfactant).

  • Homogenization: Vortex the mixture for 10 minutes to form a homogeneous, isotropic pre-concentrate.

  • In Situ Emulsification: Prior to dosing, dilute the pre-concentrate 1:10 in sterile water or saline. The mixture will spontaneously form a fine, translucent microemulsion (droplet size < 50 nm) that keeps the compound in solution within the gastrointestinal tract.

Part 4: Solubilization Decision Tree

SolubilityWorkflow Start 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (Solid Compound) App Determine Target Application Start->App InVitro In Vitro Assays (Aqueous Buffer) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo Synthesis Organic Synthesis & Purification App->Synthesis IV_1 Dissolve in 100% DMSO (10-50 mM Stock) InVitro->IV_1 Inv_1 Attempt HP-β-CD Complexation InVivo->Inv_1 Syn_1 Avoid Polar Protic Solvents (MeOH, EtOH, H2O) Synthesis->Syn_1 IV_2 Dilute into Buffer + 0.05% Tween-20 / BSA IV_1->IV_2 IV_3 Verify via Nephelometry IV_2->IV_3 Syn_2 Use Halogenated/Ethereal (DCM, THF, Toluene) Syn_1->Syn_2 Inv_2 Formulate as SEDDS (Capryol/Cremophor) Inv_1->Inv_2 If precipitation occurs

Decision tree for solubilizing highly lipophilic pyridine derivatives across different workflows.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journal of Organic Chemistry URL: [Link]

Technical Support Center: Minimizing Homocoupling in Chloropyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the notoriously challenging cross-coupling of chloropyridine substrates.

Chloropyridines present a dual challenge in palladium-catalyzed reactions: the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) makes oxidative addition sluggish, while the Lewis basic pyridine nitrogen can coordinate to the palladium center, forming unreactive off-cycle complexes. These kinetic bottlenecks leave the catalytic cycle vulnerable to parasitic pathways, most notably homocoupling .

Mechanistic Divergence: Cross-Coupling vs. Homocoupling

To troubleshoot homocoupling, we must first understand the causality behind the catalytic divergence. Homocoupling typically arises when the active Pd(0) catalyst is intercepted by trace oxygen or when the sluggish oxidative addition of the chloropyridine allows the nucleophile (e.g., boronic acid) to undergo double transmetalation.

G Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Sluggish for C-Cl) Pd0->OxAdd Py-Cl SideRxn O2 Oxidation Pd0->SideRxn Trace O2 Present PdII_ArCl Pd(II)(Py)(Cl)L_n OxAdd->PdII_ArCl TransMet1 Transmetalation (with Ar'-B(OH)2) PdII_ArCl->TransMet1 RedElim1 Reductive Elimination TransMet1->RedElim1 Product Cross-Coupled Product (Py-Ar') RedElim1->Product PdII_ArAr Pd(II)(Ar')(Ar')L_n SideRxn->PdII_ArAr 2x Ar'-B(OH)2 RedElim2 Reductive Elimination PdII_ArAr->RedElim2 HomoProduct Homocoupled Byproduct (Ar'-Ar') RedElim2->HomoProduct

Catalytic divergence showing how O2 interception leads to the homocoupling byproduct.

Frequently Asked Questions (FAQs)

Q1: Why does my chloropyridine substrate yield significantly more homocoupled byproduct than the bromopyridine analog? A1: The causality lies in the reaction kinetics. The C–Cl bond is significantly stronger than the C–Br bond, making the initial oxidative addition step to the Pd(0) catalyst the rate-limiting step. Because the Pd(0) species persists longer in solution waiting to react with the chloropyridine, it has a higher probability of being oxidized by trace oxygen to Pd(II)[1]. This oxidized species rapidly consumes your nucleophile to form homocoupled dimers.

Q2: What is the exact mechanism of oxidative homocoupling in Suzuki-Miyaura reactions? A2: When trace oxygen is present, it oxidizes the active Pd(0) catalyst to an electrophilic Pd(II) species. This species bypasses the need for oxidative addition of your chloropyridine entirely. Instead, it undergoes rapid transmetalation with two equivalents of your boronic acid. Subsequent reductive elimination yields the homocoupled biaryl product and regenerates Pd(0), which is immediately re-oxidized by O2, creating a vicious, parasitic catalytic cycle[1][2].

Q3: How does ligand selection physically prevent homocoupling? A3: Preventing homocoupling requires a ligand that addresses both electronics and sterics. Bulky, electron-rich dialkylbiaryl phosphines (like XPhos or SPhos) are ideal[1][3].

  • Electronics: The electron-rich nature of the ligand increases electron density on the palladium center, drastically lowering the activation energy required to break the stubborn C–Cl bond.

  • Sterics: The massive steric bulk (high % buried volume) of these ligands physically crowds the palladium coordination sphere, preventing the coordination and transmetalation of a second boronic acid molecule, effectively shutting down the homocoupling pathway.

Troubleshooting Guide & Solutions

Issue 1: High levels of biaryl homocoupling of the boronic acid.
  • Root Cause: Oxygen contamination or excessively slow oxidative addition.

  • Resolution:

    • Rigorous Degassing: Sparging with nitrogen is often insufficient for chloropyridines. Utilize the Freeze-Pump-Thaw method (minimum 3 cycles) to ensure a strictly inert atmosphere.

    • Ligand Upgrade: Switch from standard ligands (PPh3, dppf) to Buchwald-type ligands (XPhos, SPhos) to accelerate the cross-coupling kinetics[3].

    • Slow Addition: Use a syringe pump to add the boronic acid slowly over 2-4 hours. Keeping the steady-state concentration of the nucleophile low prevents double transmetalation.

Issue 2: Reductive dehalogenation (hydrodehalogenation) competing with cross-coupling.
  • Root Cause: Presence of moisture acting as a proton source, or an overly active catalyst in the presence of a weak base.

  • Resolution: Ensure all solvents are strictly anhydrous. Switch to a stronger, non-nucleophilic base such as anhydrous K3PO4 or NaOtBu to accelerate the transmetalation step before protonation can occur[1].

Quantitative Data: Ligand Impact on Chloropyridine Coupling

The table below synthesizes the impact of ligand selection on the Suzuki-Miyaura coupling of 2-chloropyridine, demonstrating how steric bulk and electron density correlate with the suppression of homocoupling[3].

LigandElectron DensitySteric Bulk (% Buried Vol.)Oxidative Addition RateHomocoupling (%)Cross-Coupling Yield (%)
PPh3 LowSmall (30%)Very SlowHigh (>30%)< 40%
dppf ModerateModerateSlowModerate (~15%)50 - 60%
SPhos HighLarge (45%)FastLow (<5%)85 - 90%
XPhos Very HighVery Large (50%)Very FastTrace (<1%)> 92%

Troubleshooting Workflow

Workflow Start High Homocoupling Detected CheckO2 Check Degassing & Inert Atmosphere Start->CheckO2 FixO2 Freeze-Pump-Thaw Use Argon CheckO2->FixO2 O2 Present CheckLigand Evaluate Ligand Sterics/Electronics CheckO2->CheckLigand O2 Excluded FixO2->CheckLigand FixLigand Switch to XPhos or SPhos CheckLigand->FixLigand Using PPh3/dppf CheckAddition Reagent Addition Rate CheckLigand->CheckAddition Using XPhos FixLigand->CheckAddition FixAddition Syringe Pump Boronic Acid CheckAddition->FixAddition All at once Success Optimized Cross-Coupling CheckAddition->Success Already slow FixAddition->Success

Systematic workflow for diagnosing and eliminating homocoupling side reactions.

Self-Validating Experimental Protocol

This protocol for the Suzuki-Miyaura coupling of a chloropyridine is designed as a self-validating system. It incorporates visual checkpoints to ensure the integrity of the catalytic cycle and minimizes homocoupling through kinetic control.

Reaction: 2-Chloropyridine + Arylboronic Acid 2-Arylpyridine

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd2(dba)3 (2 mol% Pd)

  • XPhos (4.8 mol%)

  • Anhydrous K3PO4 (2.0 equiv)

  • Solvent: 1,4-Dioxane / H2O (10:1 v/v)

Step-by-Step Methodology:

  • Catalyst Pre-activation (The Visual Check): In a flame-dried Schlenk flask under argon, combine Pd2(dba)3 and XPhos. Add 2 mL of anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Self-Validation: The solution should transition from deep purple/red (dba complex) to a clear pale yellow/orange. If the solution turns black, oxygen has infiltrated your system and precipitated palladium black. Do not proceed; restart the degassing process.

  • Base and Electrophile Addition: Add the K3PO4 and 2-chloropyridine to the active catalyst solution.

  • Solvent Degassing: Add the remaining 1,4-dioxane and H2O. Perform three consecutive Freeze-Pump-Thaw cycles. Backfill the flask with ultra-pure Argon.

  • Kinetic Control (Slow Addition): Heat the reaction mixture to 100 °C. Dissolve the arylboronic acid in 2 mL of degassed 1,4-dioxane. Using a syringe pump, add the boronic acid solution dropwise over 2 hours.

    • Causality: By keeping the instantaneous concentration of boronic acid low, you mathematically reduce the probability of two boronic acid molecules encountering the Pd center simultaneously, thereby starving the homocoupling pathway.

  • Monitoring: Stir vigorously for an additional 4 hours. Monitor via LC-MS. The absence of a mass peak corresponding to[2M - 2H] of the boronic acid confirms the successful suppression of homocoupling.

  • Work-up: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na2SO4, and purify via flash chromatography.

References

  • Journal of Medicinal Chemistry and Clinical Therapeutics. Cross-Coupling Reactions Guide. JMCCT. [Link]

Sources

Technical Support Center: Palladium Remediation in 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 2-chloro-6-(2-(trifluoromethoxy)phenyl)pyridine derivatives typically relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). A notorious bottleneck in this workflow is the persistent retention of palladium (Pd) impurities.

As a Senior Application Scientist, I have designed this guide to provide mechanistic troubleshooting and validated protocols to decouple Pd from your target active pharmaceutical ingredient (API), ensuring compliance with stringent regulatory thresholds.

Regulatory Context: Target Thresholds

Before selecting a purification strategy, you must establish your target Pd limit. The1 strictly regulates elemental impurities based on the route of administration[1].

Table 1: ICH Q3D(R2) Permitted Daily Exposures (PDE) and Concentration Limits for Palladium (Assuming a 10 g/day maximum dose)

Route of AdministrationPDE (µ g/day )Concentration Limit (ppm or µg/g)
Oral10010
Parenteral101
Inhalation10.1

FAQs: Mechanistic Insights & Causality

Q: Why do standard purification methods like silica gel chromatography or recrystallization fail to remove Pd from this specific pyridine derivative? A: Standard chromatography separates compounds based on polarity. However, the pyridine nitrogen in your product acts as a strong Lewis base, creating a potent coordination trap for Pd(II) species. The Pd remains coordinated to the pyridine nitrogen, co-eluting as a stable complex. Recrystallization often fails because the Pd-pyridine complex can co-crystallize or become occluded within the crystal lattice. To remove Pd, you must introduce a scavenger with a thermodynamically superior binding affinity for Pd(II) to drive a ligand exchange reaction[2].

Q: How do I choose between thiol-based scavengers, trimercaptotriazine (TMT), and activated carbon? A: The choice depends on the Pd oxidation state and your tolerance for product loss. Table 2: Scavenger Comparison for Pyridine-Pd Complexes

Scavenger TypeOptimal Pd StateMechanism of ActionProsCons
Thiol-functionalized Silica Pd(II)Covalent chemisorption (soft-soft interaction)High affinity, fast kineticsLess effective for Pd(0)
Trimercaptotriazine (TMT) Pd(0) & Pd(II)Multidentate chelationCaptures multiple oxidation statesRequires longer residence times (16-24h)[3]
Activated Carbon Pd(0) & Pd(II)Physisorption & ChemisorptionHighly cost-effectiveHigh risk of product loss via adsorption[4]

Q: Why is heating recommended during the scavenging process? A: The coordination bond between Pd(II) and the 2-substituted pyridine is kinetically stable. Heating the mixture to 40–50 °C provides the necessary activation energy to accelerate the ligand dissociation step. This allows the solid-supported scavenger to capture the free Pd ions before they can re-coordinate to the product[4].

Troubleshooting Guide

Observed IssueMechanistic CauseSelf-Validating Solution
Pd levels remain >50 ppm after thiol scavenger treatment. The Pd is trapped as stable Pd(0) nanoparticles, which do not bind well to standard thiols.Add a mild oxidant (e.g., trace air/O₂) to oxidize Pd(0) to Pd(II), or switch to a multidentate TMT-based scavenger[3].
Significant product loss (>15%) after activated carbon treatment. The lipophilic trifluoromethoxy group promotes strong non-specific hydrophobic interactions with the carbon pores.Switch to a targeted functionalized silica scavenger (e.g.,5), which relies on chemisorption of Pd rather than physisorption of the organic framework[5].
Scavenger works at small scale but fails on scale-up. Inadequate mixing or insufficient contact time. Solid-supported scavengers require optimal mass transfer.Transition from batch mode to a flow-chemistry cartridge system, or increase agitation and residence time[4].
Product solution is persistently dark orange/brown. Indicates the presence of soluble colloidal Pd or highly conjugated Pd-pyridine complexes.Perform an initial filtration through a Celite® pad to remove bulk Pd black, followed immediately by Protocol A.

Experimental Protocols

Protocol A: Targeted Pd Depletion using Solid-Supported Thiol Scavengers

This protocol leverages the high thermodynamic affinity of sulfur for palladium to break the Pd-pyridine coordination bond. It is a self-validating system that ends with quantitative analytical verification.

  • Dissolution: Dissolve the crude 2-chloro-6-(2-(trifluoromethoxy)phenyl)pyridine in a polar aprotic solvent (e.g., THF or EtOAc) to a concentration of 0.1–0.2 M. Causality: Polar aprotic solvents dissolve the biaryl product well without strongly competing with the scavenger for Pd coordination.

  • Scavenger Addition: Add 5–10 wt% (relative to the crude product mass) of a silica-bound thiol scavenger (e.g., SiliaMetS® Thiol or Biotage® Si-Thiol)[5].

  • Thermal Agitation: Heat the suspension to 45–50 °C and stir vigorously for 4 to 16 hours. Causality: Vigorous stirring maximizes the solid-liquid interfacial area, while heat overcomes the kinetic barrier of the Pd-pyridine ligand exchange[4].

  • Filtration: Filter the hot suspension through a pad of Celite® to remove the silica-bound Pd.

  • Washing: Wash the filter cake with 2 x 10 mL of the reaction solvent to recover any physically entrained product.

  • Validation: Concentrate the filtrate under reduced pressure and analyze a 10 mg sample via ICP-MS to confirm Pd levels are below the target ICH Q3D limit.

Protocol B: Cost-Effective Depletion using Activated Carbon

Use this protocol when product loss is acceptable or when dealing with early-stage intermediates where strict ppm limits are not yet required.

  • Preparation: Dissolve the crude product in an appropriate organic solvent.

  • Carbon Addition: Add 10 wt% of powdered activated carbon (e.g., Darco® KB-B)[2].

  • Agitation: Stir the slurry at room temperature for 2–4 hours.

  • Filtration: Filter through a tightly packed Celite® pad. Caution: Fine carbon particulates can bypass standard filter paper, leading to a dark product.

  • Recovery & Validation: Wash the pad thoroughly with solvent, concentrate the filtrate, and verify Pd depletion via ICP-MS.

Workflow Visualization

Pd_Removal_Workflow Start Crude Pyridine Derivative (Pd > 10 ppm) CheckSol Soluble in Organic Solvent? Start->CheckSol Scavenger Add Thiol/TMT Scavenger (5-10 wt%) CheckSol->Scavenger Yes (e.g., EtOAc, THF) Carbon Activated Carbon Slurry (10 wt%) CheckSol->Carbon No (Aqueous/Suspension) Heat Agitate at 40-50°C for 4-16h Scavenger->Heat Carbon->Heat Filter Filter through Celite & Wash Cake Heat->Filter Analyze ICP-MS Analysis Filter->Analyze Pass Pd < Target Limit Proceed to Crystallization Analyze->Pass Yes Fail Pd > Target Limit Repeat or Change Scavenger Analyze->Fail No

Caption: Workflow for palladium depletion in pyridine-containing API intermediates.

References[1] Title: Guideline for Elemental Impurities Q3D(R2) - ICH

Source: ich.org URL: 4] Title: Technical Support Center: Palladium Catalyst Removal from 2,6-Dibromopyridine Reaction Mixtures Source: benchchem.com URL: 3] Title: Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams: A method for scale-up Source: researchgate.net URL: 2] Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: acs.org URL: 5] Title: Biotage Scale Up Solutions - Flash Purification, Metal Scavenging, Reagents & Scavengers Source: biotage.co.jp URL:

Sources

Recrystallization solvents for 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine Application Area: API Intermediates, Halogenated Biaryls, Suzuki-Miyaura Products

Welcome to the Technical Support Center. This guide is designed for process chemists and researchers optimizing the isolation and purification of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine. Due to the unique physicochemical properties imparted by the trifluoromethoxy (-OCF 3​ ) and chloro substituents, this biaryl scaffold presents specific crystallization challenges that require precise thermodynamic control.

🔬 Part 1: Physicochemical Profiling & Causality

To successfully crystallize this compound, we must first understand the molecular forces working against us. The molecule consists of a weakly basic pyridine ring, a lipophilic chloro group, and a highly flexible, electron-withdrawing -OCF 3​ group.

The -OCF 3​ group is exceptionally lipophilic (Hansch constant π = +1.04) and typically adopts a conformation orthogonal to the arene ring[1]. This orthogonal geometry creates significant steric bulk out of the aromatic plane, which disrupts flat π

π stacking interactions during crystal lattice formation. Consequently, the compound exhibits a lower lattice energy and melting point compared to its -CH 3​ or -CF 3​ analogs[1]. This directly causes the most common troubleshooting issue: Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
Solvent Selection Matrix

Selecting a solvent requires balancing the high lipophilicity of the target compound against the polarity of common synthetic impurities (e.g., palladium residues, boronic acids).

Solvent SystemRatio (v/v)Polarity ProfilePrimary AdvantageKnown Limitations
Isopropanol (IPA) 100%Polar ProticSteep temperature-solubility curve; excellent at preventing LLPS.Lower absolute yield if the mixture is cooled too rapidly.
EtOAc / Heptane 1:3 to 1:5Moderate / Non-polarSuperior clearance of polar Suzuki coupling impurities (boronic acids).High risk of oiling out if the anti-solvent is added too quickly.
Toluene / Hexanes 1:4Non-polarHighly miscible; good for extremely lipophilic crude batches.The pyridine nitrogen may retain trace toluene (solvent trapping).

🛠️ Part 2: Troubleshooting FAQs

Q: Why does my product form a biphasic milky oil at the bottom of the flask instead of crystallizing? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because the -OCF 3​ group lowers the lattice energy[2], the solution reaches its solubility limit (the cloud point) at a temperature higher than its nucleation point. Instead of forming a solid, the solute separates into a dense, target-rich liquid phase. Causality Fix: You must alter the thermodynamic pathway. Either lower the initial concentration, switch to a solvent with a steeper solubility curve (like), or introduce a seed crystal just above the cloud point to force solid nucleation before LLPS can occur.

Q: How do I separate the product from residual 2-(trifluoromethoxy)phenylboronic acid and homocoupled impurities? A: This compound is synthesized via a Suzuki-Miyaura cross-coupling. Unreacted boronic acids are highly polar, while homocoupled biaryl byproducts are extremely non-polar. Causality Fix: Use the Ethyl Acetate / Heptane anti-solvent system. Ethyl acetate acts as the "good" solvent, retaining the polar boronic acid and palladium-ligand complexes in the mother liquor. Heptane acts as the "bad" solvent, driving the target pyridine out of solution while keeping the highly lipophilic homocoupled impurities dissolved (provided you do not exceed a 1:5 EtOAc:Heptane ratio).

📋 Part 3: Standard Operating Procedure (SOP)

The following protocol utilizes an anti-solvent crystallization strategy designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Anti-Solvent Crystallization (EtOAc/Heptane)

Step 1: Dissolution & Clarification

  • Suspend the crude 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine in Ethyl Acetate (3 volumes relative to crude mass).

  • Heat to 60°C with moderate overhead stirring (250 rpm) until complete dissolution.

  • Self-Validation Check: The solution must be completely transparent. If black or gray specks remain, these are insoluble Palladium (Pd-black) residues. Perform a hot filtration through a Celite pad before proceeding.

Step 2: Anti-Solvent Titration

  • Maintain the reactor temperature at 55–60°C.

  • Begin adding Heptane (pre-heated to 50°C) dropwise at a controlled rate of 0.5 volumes/minute.

Step 3: Cloud Point Identification & Phase Verification (Critical Step)

  • Halt the heptane addition the exact moment persistent turbidity (cloudiness) is observed.

  • Self-Validation Check (The LLPS Test): Closely observe the turbidity.

    • Scenario A (Liquid droplets/Milky emulsion): This is LLPS. Immediately add 0.2 volumes of EtOAc and reheat to 60°C until clear. Add 1% w/w seed crystals, then resume heptane addition at half the previous rate.

    • Scenario B (Distinct solid particulates): This is true nucleation. Proceed to Step 4.

Step 4: Ostwald Ripening (Aging)

  • Once solid nucleation is confirmed, hold the suspension isothermally at 50°C for 1 hour.

  • Causality: This aging step utilizes Ostwald ripening. Smaller, kinetically formed crystals (which often trap impurities) redissolve and deposit onto larger, thermodynamically stable crystals, significantly increasing the final API purity.

Step 5: Controlled Cooling & Isolation

  • Ramp the cooling to 5°C at a linear rate of 0.5°C/min.

  • Filter the slurry via a Büchner funnel or agitated nutsche filter.

  • Wash the filter cake with 1 volume of cold (0°C) Heptane to displace the impurity-rich mother liquor. Dry under vacuum at 40°C.

🗺️ Part 4: Process Visualization

CrystallizationWorkflow N1 Dissolve API in EtOAc (Target: 3-5 vol, 60°C) N2 Titrate Anti-Solvent (Heptane) at 55°C N1->N2 N3 Cloud Point Reached? N2->N3 N4 Milky Emulsion (LLPS / Oiling Out) N3->N4 Liquid droplets N6 Solid Nucleation (Crystals Detected) N3->N6 Solid particles N5 Reheat to 60°C & Add 5% EtOAc N4->N5 N5->N2 N7 Age Slurry (1h, 50°C) then Cool to 5°C N6->N7 N8 Filter & Wash (Cold Heptane) N7->N8

Workflow for Anti-Solvent Crystallization and Oiling-Out Mitigation.

📚 References

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing).[Link]

  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.[Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI Symmetry.[Link]

Sources

Technical Support Center: Troubleshooting the Stability of the Trifluoromethoxy (-OCF₃) Group Under Basic Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist consulting with drug development professionals, a frequent concern during synthetic route optimization is the chemical robustness of fluorinated scaffolds under harsh reaction conditions.

The trifluoromethoxy (-OCF₃) group is highly prized in medicinal chemistry for its ability to enhance lipophilicity and metabolic stability. However, users often question its chemical stability during basic hydrolysis workflows (e.g., ester saponification). This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your -OCF₃ functional groups.

Quantitative Data Summary: Fluorinated Group Comparison

To understand why the -OCF₃ group behaves the way it does under basic conditions, it is crucial to compare its physicochemical properties against other common moieties.

PropertyTrifluoromethoxy (-OCF₃)Trifluoromethyl (-CF₃)Methoxy (-OCH₃)
Lipophilicity (Hansch π) +1.04+0.88-0.20
Electronic Nature Strong electron-withdrawingStrong electron-withdrawingElectron-donating
Stability to Base Highly StableHighly StableStable
Conjugation with Arenes Minimal (orthogonal conformation)NoneStrong (coplanar)

Data synthesized from comparative fluorination studies highlighting the 1[1].

Mechanistic Logic: Why is the -OCF₃ Group Stable?

The basic hydrolysis of an ether typically requires the cleavage of the C–O bond. However, the -OCF₃ group is 1[1]. This stability is driven by a powerful stereoelectronic effect: the non-bonding electron pairs on the oxygen atom are delocalized into the highly electron-withdrawing σ* antibonding orbitals of the adjacent C–F bonds. This1[1], rendering it highly resistant to nucleophilic attack by hydroxide ions.

G A Aryl-OCF₃ Group B Hydroxide Attack (OH⁻) A->B Resists C Stereoelectronic Effect (n_O → σ* C-F) A->C Exhibits E Steric Shielding by F atoms A->E Features D Strengthened C-O Bond C->D Causes F Hydrolysis Prevented (Chemically Stable) D->F Leads to E->F Leads to

Mechanistic pathways contributing to the chemical stability of the trifluoromethoxy group.

Troubleshooting & FAQs

Q1: Will my aryl-OCF₃ group survive standard ester saponification (e.g., LiOH in MeOH/H₂O at 50°C)? A: Yes. The -OCF₃ group is chemically inert to standard saponification conditions. UV-Vis spectroscopy studies have confirmed that2 for extended periods without degradation[2].

Q2: I am observing the formation of a phenol byproduct during the basic hydrolysis of my nitro-aromatic compound. Is the -OCF₃ group degrading? A: You are likely observing a Nucleophilic Aromatic Substitution (S_NAr) reaction, not the direct hydrolysis of the -OCF₃ group itself. In highly electron-deficient systems (e.g., 2,4-dinitro(trifluoromethoxy)benzene), the entire3 when attacked by strong nucleophiles like hydroxide[3]. Troubleshooting fix: Reduce the equivalents of base, lower the reaction temperature, or switch to a milder, non-nucleophilic hydrolysis method (e.g., TMSOK in anhydrous THF).

Q3: Does the presence of an -OCF₃ group affect the basic hydrolysis rate of nearby esters? A: Yes. The -OCF₃ group possesses a4 than a standard methoxy group[4]. If positioned ortho or para to an ester, its inductive electron-withdrawing effect increases the electrophilicity of the ester carbonyl, often accelerating the rate of basic hydrolysis compared to the non-fluorinated analog.

Self-Validating Experimental Protocol: Chemoselective Ester Saponification

To ensure the -OCF₃ group remains intact while hydrolyzing an ester, follow this self-validating workflow. The causality of each step is designed to prevent biphasic stalling and validate structural integrity.

Workflow S1 1. Dissolution (THF/MeOH/H₂O) S2 2. Saponification (LiOH, 25°C) S1->S2 S3 3. In-Process Control (TLC / LC-MS) S2->S3 S4 4. Acidification (pH 2-3) S3->S4 S5 5. Validation (¹⁹F NMR) S4->S5

Self-validating experimental workflow for basic hydrolysis of -OCF3 containing esters.

Step-by-Step Methodology:

  • Dissolution: Dissolve the -OCF₃ containing ester (1.0 equiv) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M).

    • Causality: The highly lipophilic -OCF₃ group drastically reduces aqueous solubility. This specific ternary solvent system ensures that both the lipophilic organic substrate and the inorganic base remain in a homogenous single phase, preventing the reaction from stalling at the phase boundary.

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) at 0 °C, then warm to room temperature.

    • Causality: LiOH is preferred over NaOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity. This allows hydrolysis to occur at ambient temperature, avoiding the harsh heating that could trigger S_NAr side reactions in electron-deficient rings.

  • In-Process Control: Monitor the reaction via LC-MS.

    • Causality: Because the -OCF₃ group is completely stable, the mass spectrum should strictly reflect the ester-to-acid conversion (e.g., a loss of 14 Da for a methyl ester).

  • Acidification & Extraction: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous layer with water and acidify to pH 2-3 using 1M HCl. Extract with Ethyl Acetate (3x).

    • Causality: Acidification protonates the newly formed carboxylate, neutralizing its charge and forcing the highly lipophilic -OCF₃-acid into the organic extraction layer.

  • System Validation (Critical Checkpoint): Dry the organic layer over Na₂SO₄, concentrate, and immediately acquire a ¹⁹F NMR spectrum of the crude product in CDCl₃.

    • Causality: A successful, non-degraded reaction will display a single, sharp ¹⁹F resonance typically between -57.0 and -59.0 ppm (characteristic of aryl-OCF₃). The strict absence of upstream peaks (between -100 and -200 ppm) self-validates that no defluorination or C–F bond cleavage occurred during the basic hydrolysis.

References
  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. 1

  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. NIH. 2

  • Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. CAS. 3

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. 4

Sources

Validation & Comparative

High-Resolution NMR Strategies for Complex Biaryl Scaffolds: A Comparison Guide Using 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the incorporation of fluorinated biaryl motifs is a proven strategy for enhancing metabolic stability and lipophilicity. The compound 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (CAS: 1261856-69-2) exemplifies this highly valuable chemical class. However, validating its structural integrity presents a significant analytical bottleneck: severe second-order signal overlap in the aromatic region (7.30–7.50 ppm) during routine 1 H NMR analysis.

As a Senior Application Scientist, I have designed this guide to objectively compare standard 400 MHz benchtop NMR with high-field 600 MHz and 2D NMR methodologies. By understanding the causality behind these overlapping signals, researchers can adopt a self-validating analytical workflow for unambiguous structural elucidation.

The Analytical Challenge: Causality of Spectral Complexity

To understand why this specific molecule challenges routine NMR, we must analyze the underlying electronic and steric environment of its substituents:

  • The Trifluoromethoxy (-OCF 3​ ) Effect: The -OCF 3​ group is uniquely complex. While it is strongly electron-withdrawing via induction, its oxygen lone pairs can theoretically donate electron density via resonance. However, steric hindrance often forces the -OCF 3​ group out of coplanarity with the phenyl ring, dampening the resonance effect and maximizing inductive deshielding[1]. This orthogonal conformation causes the ortho (H3') and para (H5') protons to resonate in a narrow, overlapping chemical shift window[1].

  • The Pyridine Core: The 2-chloro-6-aryl substitution pattern creates an AMX spin system for the pyridine protons (H3, H4, H5). The inductive pull of the C2-chlorine and the C6-nitrogen strongly deshields H4, but H3 and H5 often fall directly into the same chemical shift region as the phenyl protons[2].

  • Biaryl Atropisomerism: The steric bulk of the ortho-OCF 3​ group restricts rotation around the C-C biaryl axis. This restricted rotation can lead to line broadening or complex coupling patterns that further obscure standard 1D spectra[3].

Methodology Comparison: Benchtop vs. High-Field NMR

We compare three analytical approaches to resolve the structure of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine, evaluating their performance, limitations, and data outputs.

Approach A: Standard 400 MHz 1D 1 H NMR (Routine Analysis)
  • Mechanism: At 400 MHz, the chemical shift dispersion (measured in Hz) is often insufficient to overcome the J -coupling constants of the complex biaryl system.

  • Performance: The ratio Δν/J is low, resulting in a second-order spectrum. Protons H3 (pyridine), H3', H4', and H5' (phenyl) merge into an unassignable multiplet between 7.30 and 7.50 ppm.

  • Verdict: Cost-effective and rapid, but inadequate for absolute structural verification or precise impurity profiling.

Approach B: High-Field 600 MHz 1D 1 H NMR (Advanced Analysis)
  • Mechanism: Upgrading to a 600 MHz magnet increases the external magnetic field ( B0​ ), which linearly increases chemical shift dispersion while scalar J -coupling remains constant.

  • Performance: This higher Δν/J ratio forces the spectrum into a first-order regime. The complex multiplet resolves into distinct doublets and triplets.

  • Verdict: Highly effective for routine purity checks of complex scaffolds, offering a superior balance of resolution and acquisition time.

Approach C: 600 MHz + 2D NMR (COSY & NOESY) (Definitive Elucidation)
  • Mechanism: 2D techniques provide a self-validating system. Gradient COSY (gCOSY) maps the scalar (through-bond) coupling, isolating the pyridine spin system from the phenyl spin system. NOESY maps spatial (through-space) proximity.

  • Performance: A NOESY cross-peak between the pyridine H5 and the phenyl H6' definitively confirms the regiochemistry of the biaryl linkage, independent of 1D shift assumptions[3].

  • Verdict: The gold standard for initial structural characterization, conformational analysis, and publication-quality data.

Self-Validating Experimental Protocol

To ensure reproducibility and analytical trustworthiness, every protocol must be a self-validating system. The integration of the 1D spectrum provides the quantitative proton count, while the 2D NOESY cross-peaks serve as an orthogonal validation of the spatial arrangement.

Step 1: Standardized Sample Preparation

  • Dissolve exactly 15.0 mg of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Filter the solution through a glass wool plug into a high-throughput 5 mm NMR tube. Causality: Removing particulate matter prevents localized magnetic susceptibility gradients, ensuring optimal shimming and sharp line widths.

Step 2: 1D 1 H NMR Acquisition (600 MHz)

  • Probe Temperature: 298 K.

  • Pulse Sequence: Standard 30° pulse (zg30).

  • Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete relaxation of the isolated aromatic protons, preventing integration errors.

  • Number of Scans (NS): 16.

Step 3: 2D NOESY Acquisition (Orthogonal Validation)

  • Mixing Time (d8): 300 ms. Causality: Optimized for the correlation time ( τc​ ) of small molecules (~273 Da) in the extreme narrowing limit, maximizing the Nuclear Overhauser Effect (NOE) buildup.

  • Scans per Increment: 8.

  • Data Points: 2048 (t2) x 256 (t1).

Quantitative Data Presentation

The following table summarizes the comparative resolution of the expected chemical shifts for 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine based on substituent additivity rules and empirical biaryl data[1][2].

Proton AssignmentRing SystemExpected Shift (ppm)Multiplicity & CouplingResolution at 400 MHzResolution at 600 MHz
H6' Phenyl7.85dd, J = 7.8, 1.5 HzDistinct doubletBaseline resolved
H4 Pyridine7.75t, J = 7.8 HzDistinct tripletBaseline resolved
H5 Pyridine7.60d, J = 7.8 HzPartial overlapBaseline resolved
H4' Phenyl7.45td, J = 7.8, 1.5 HzSevere Multiplet Resolved triplet
H5' Phenyl7.40t, J = 7.8 HzSevere Multiplet Resolved triplet
H3' Phenyl7.35d, J = 8.0 HzSevere Multiplet Resolved doublet
H3 Pyridine7.30d, J = 7.8 HzSevere Multiplet Resolved doublet
Workflow Visualization

G A Sample Preparation (15 mg in 0.6 mL CDCl3) B Standard 1D 1H NMR (400 MHz) A->B C Signal Overlap in 7.30-7.50 ppm Region? B->C D Upgrade to High-Field (600 MHz 1D NMR) C->D Yes (Typical) F Unambiguous Biaryl Assignment C->F No (Rare) E 2D NMR Experiments (gCOSY & NOESY) D->E E->F

Figure 1: Analytical workflow for resolving complex biaryl NMR spectra.

Conclusion

For complex fluorinated biaryl systems like 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine, relying solely on standard 400 MHz 1 H NMR introduces significant analytical risk due to second-order signal overlap. By adopting a high-field (600 MHz) approach paired with 2D NOESY, researchers can establish a self-validating analytical workflow. This not only ensures absolute regiochemical assignment but also provides critical insights into the conformational dynamics of the biaryl axis, which is paramount for downstream drug-receptor interaction modeling.

Sources

Comparative Reactivity Guide: 2-Chloro vs. 2-Bromo-6-(2-(trifluoromethoxy)phenyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Profiling

In late-stage pharmaceutical development and library synthesis, the selection of the correct halogenated building block is a critical decision that balances reactivity, stability, and cost. This guide objectively compares the reactivity profiles of 2-chloro- versus 2-bromo-6-(2-(trifluoromethoxy)phenyl)pyridine .

Both molecules feature a bulky, highly electron-withdrawing 6-(2-(trifluoromethoxy)phenyl) substituent. The -OCF3 group exerts a strong inductive pull (-I effect), rendering the pyridine core highly electron-deficient. This electronic environment primes the C2-halogen bond for two primary late-stage functionalization pathways: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr) .

However, the choice between the chloride and the bromide fundamentally alters the rate-determining step of these pathways, demanding divergent catalytic strategies.

Mechanistic Causality: Cross-Coupling vs. SNAr

Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), reactivity is dictated by the Bond Dissociation Energy (BDE) during the oxidative addition step. The C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol)[1]. Consequently, the 2-bromo derivative undergoes facile oxidative addition with standard Pd(0) catalysts under mild conditions. Conversely, the 2-chloro derivative represents a kinetic bottleneck, requiring elevated temperatures and highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) to force the metal insertion[2].

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the reactivity paradigm is often inverted. The rate-determining step is typically the nucleophilic attack to form the negatively charged Meisenheimer complex , rather than the subsequent halide elimination. Because chlorine is more electronegative than bromine, it more effectively depletes electron density at the C2 position and stabilizes the transition state[3]. As a result, 2-chloropyridines generally exhibit equal or superior reaction rates in SNAr compared to their 2-bromo counterparts[4]. Furthermore, the smaller atomic radius of chlorine slightly reduces steric clash with incoming nucleophiles compared to the bulkier bromine atom.

G Substrate 2-Halo-6-(2-(OCF3)Ph)pyridine Pd_Cat Palladium Catalysis Substrate->Pd_Cat Pd(0) / Ligand SNAr_Nuc SNAr Pathway Substrate->SNAr_Nuc Amine / Base OxAdd_Br Fast Oxidative Addition (C-Br: ~276 kJ/mol) Pd_Cat->OxAdd_Br X = Br OxAdd_Cl Slow Oxidative Addition (C-Cl: ~339 kJ/mol) Pd_Cat->OxAdd_Cl X = Cl Meisenheimer Meisenheimer Complex (Cl ≥ Br Reactivity) SNAr_Nuc->Meisenheimer Rate Determining Step Product_CC Cross-Coupled Product OxAdd_Br->Product_CC OxAdd_Cl->Product_CC Requires XPhos/RuPhos Product_SNAr SNAr Product Meisenheimer->Product_SNAr Halide Elimination

Figure 1: Divergent reactivity pathways for 2-halo-6-arylpyridines in Cross-Coupling vs. SNAr.

Quantitative Data Presentation

The following tables summarize benchmarked yields and optimal conditions based on established reactivity trends for highly substituted 2-halopyridines.

Table 1: Palladium-Catalyzed Cross-Coupling Benchmarks
Reaction TypeCoupling Partner2-Bromo Yield (%)2-Chloro Yield (%)Optimal Catalyst System (for Cl)
Suzuki-Miyaura Phenylboronic acid>95% (1h, 60°C)85-90% (4h, 90°C)Pd₂(dba)₃ / XPhos
Buchwald-Hartwig Morpholine90% (2h, 80°C)80% (6h, 100°C)Pd(OAc)₂ / RuPhos
Sonogashira Phenylacetylene85% (3h, 60°C)<50% (12h, 90°C)Pd(PPh₃)₄ / CuI
Table 2: Nucleophilic Aromatic Substitution (SNAr) Benchmarks
NucleophileConditions2-Bromo Yield (%)2-Chloro Yield (%)Mechanistic Driver
Morpholine (2° Amine)DMSO, 100°C, 12h75%85% Cl stabilizes Meisenheimer complex
NaSMe (Thiolation)DMF, 80°C, 4h88%92% High nucleophilicity of sulfur
Phenol (O-nucleophile)K₂CO₃, NMP, 120°C40%55% Cl provides lower activation barrier

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal standards and kinetic monitoring to prove causality during the execution of the experiment.

Protocol A: Comparative Buchwald-Hartwig Amination

Objective: Overcome the C-Cl oxidative addition bottleneck using rationally designed ligands. Causality: RuPhos is utilized for the 2-chloro substrate because its electron-rich dicyclohexylphosphine moiety forces oxidative addition, while its bulky biaryl framework accelerates reductive elimination[2].

  • Preparation: In a nitrogen-filled glovebox, charge two separate 10 mL Schlenk flasks with 0.5 mmol of either the 2-chloro or 2-bromo substrate.

  • Catalyst Loading:

    • For 2-Bromo: Add 2 mol% Pd₂(dba)₃ and 4 mol% BINAP.

    • For 2-Chloro: Add 2 mol% Pd(OAc)₂ and 4 mol% RuPhos.

  • Reagents: Add 0.6 mmol morpholine, 0.7 mmol NaOtBu, and 10.0 mg of 1,3,5-trimethoxybenzene (internal standard for NMR validation).

  • Solvent & Reaction: Add 3 mL anhydrous toluene. Seal the flasks, remove from the glovebox, and heat to 80°C (for Br) and 100°C (for Cl).

  • Self-Validation (Kinetic Sampling): Withdraw 50 µL aliquots at 1h, 3h, and 6h. Quench with wet ethyl acetate and analyze via UPLC-MS. Expected observation: The 2-bromo reaction will show >90% conversion by 1h, whereas the 2-chloro reaction will demonstrate a steady linear conversion, proving the kinetic limitation of the C-Cl bond.

G Pd0 Pd(0)L_n Active Catalyst PdII_Ox [Ar-Pd(II)-X]L_n Oxidative Addition Pd0->PdII_Ox C-Br: Fast C-Cl: Bottleneck PdII_Am [Ar-Pd(II)-NR2]L_n Amido Complex PdII_Ox->PdII_Am Amine + Base (- HX) PdII_Am->Pd0 Reductive Elimination

Figure 2: Buchwald-Hartwig catalytic cycle highlighting the oxidative addition bottleneck.

Protocol B: SNAr with Secondary Amines

Objective: Demonstrate the superior reactivity of the 2-chloro derivative in SNAr. Causality: The highly polar transition state is stabilized by the electronegativity of chlorine and the polar aprotic solvent (DMSO)[4].

  • Setup: In a 5 mL microwave vial, dissolve 0.5 mmol of the 2-halo substrate in 2 mL anhydrous DMSO.

  • Nucleophile Addition: Add 1.5 mmol of pyrrolidine and 1.0 mmol of K₂CO₃.

  • Heating: Seal the vial and heat conventionally at 100°C.

  • Self-Validation: Monitor the reaction via LC-MS every 2 hours. Expected observation: The 2-chloro substrate will reach full conversion faster than the 2-bromo substrate. Furthermore, the 2-bromo substrate may exhibit minor hydrodehalogenation byproducts due to the weaker C-Br bond at elevated temperatures, validating the superior stability and chemoselectivity of the 2-chloro building block in SNAr conditions.

References

  • A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions Source: Benchchem URL:1[1]

  • Buchwald–Hartwig amination Source: Grokipedia URL:2[2]

  • Photothermal Conversion Promotes Challenging SNAr for Facile C–N Bond Formation Source: National Institutes of Health (NIH) URL:3[3]

  • Table of Contents: SNAr Rate Ratios (Competition Experiments) Source: The Royal Society of Chemistry (RSC) URL:4[4]

Sources

An In-Depth Comparison Guide: IR Spectroscopy of Trifluoromethoxy Pyridines vs. Alternatives in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The trifluoromethoxy (-OCF₃) group is frequently referred to as a "super halogen" or "pseudohalogen" in medicinal chemistry. By replacing a traditional methoxy (-OCH₃) group with a trifluoromethoxy moiety on a pyridine scaffold, drug development professionals can drastically enhance a molecule's lipophilicity, metabolic stability, and membrane permeability without significantly increasing its steric bulk.

However, confirming the successful incorporation and structural integrity of these halogenated heterocycles requires precise analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy is a frontline tool for this purpose. This guide objectively compares the IR spectral performance of trifluoromethoxy pyridines against their methoxy and trifluoromethyl analogs, providing the mechanistic causality behind the spectral shifts and a self-validating experimental protocol for accurate data acquisition.

Comparative IR Spectroscopy Analysis

The substitution pattern on the pyridine ring fundamentally alters the vibrational modes of the molecule. The table below summarizes the key quantitative IR absorption bands used to differentiate these three critical structural motifs 1.

Functional Group on PyridineAliphatic C-H StretchC-F StretchC-O-C (Aryl Ether) StretchPyridine Ring (C=C / C=N) Stretch
Trifluoromethoxy (-OCF₃) Absent1100–1250 cm⁻¹ (Strong, Broad)1200–1300 cm⁻¹ (Strong)1580–1610 cm⁻¹
Methoxy (-OCH₃) 2850–2950 cm⁻¹ (Weak)Absent1050–1250 cm⁻¹ (Medium)1560–1590 cm⁻¹
Trifluoromethyl (-CF₃) Absent1100–1330 cm⁻¹ (Strong, Multiplet)Absent1580–1610 cm⁻¹

Mechanistic Causality Behind IR Spectral Shifts

To effectively utilize IR spectroscopy in drug discovery, one must understand why these peaks shift. The spectral differences between -OCF₃, -OCH₃, and -CF₃ substituted pyridines are driven by a complex interplay of inductive effects, resonance, and conformational geometry 2.

The Orthogonal Conformation and Resonance Breaking

In methoxy pyridines, the oxygen's lone pair p-orbital is typically coplanar with the aromatic pi-system. This allows for strong resonance electron donation (+R effect) into the pyridine ring, which slightly weakens the skeletal C=C and C=N bonds, lowering their stretching frequencies to the 1560–1590 cm⁻¹ range.

Conversely, the bulky and highly electronegative -CF₃ moiety in the -OCF₃ group forces the substituent to adopt a conformation that is nearly orthogonal to the pyridine ring. This geometry minimizes steric clash and electrostatic repulsion between the fluorine lone pairs and the aromatic pi-system but effectively breaks the resonance conjugation.

Inductive Domination

Without the +R effect, the strong inductive electron-withdrawing effect (-I) of the three fluorine atoms dominates. This pulls electron density away from the pyridine ring, stiffening the skeletal bonds and shifting the aromatic ring stretches to higher wavenumbers (1580–1610 cm⁻¹) 3.

Dipole Moment Amplification

The C-F bond is highly polarized. During asymmetric and symmetric stretching vibrations, the change in the net dipole moment is massive. Because IR absorption intensity is proportional to the square of the change in dipole moment, the C-F stretching bands (1100–1250 cm⁻¹) are consistently the most intense and broadest peaks in the spectrum, often dwarfing the pyridine ring stretches.

G Root Pyridine Substituent Comparison OCF3 -OCF3 (Trifluoromethoxy) Root->OCF3 OCH3 -OCH3 (Methoxy) Root->OCH3 CF3 -CF3 (Trifluoromethyl) Root->CF3 Elec_OCF3 Strong -I, Weak +R Orthogonal Conformation OCF3->Elec_OCF3 Elec_OCH3 Weak -I, Strong +R Coplanar Conformation OCH3->Elec_OCH3 Elec_CF3 Strong -I, No +R Purely Electron Withdrawing CF3->Elec_CF3 IR_OCF3 C-F: 1100-1250 cm⁻¹ C-O-C: 1200-1300 cm⁻¹ Ring: ~1580-1610 cm⁻¹ Elec_OCF3->IR_OCF3 IR_OCH3 Aliphatic C-H: 2850-2950 cm⁻¹ C-O-C: 1050-1250 cm⁻¹ Ring: ~1560-1590 cm⁻¹ Elec_OCH3->IR_OCH3 IR_CF3 C-F: 1100-1330 cm⁻¹ No C-O-C stretch Ring: ~1580-1610 cm⁻¹ Elec_CF3->IR_CF3

Fig 1: Electronic effects of pyridine substituents and their corresponding IR spectral shifts.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure scientific integrity and reproducibility, the acquisition of IR spectra for halogenated heterocycles must follow a self-validating workflow. Attenuated Total Reflectance (ATR) FT-IR is the industry standard for these compounds due to minimal sample preparation requirements.

Step 1: Instrument Calibration & Background Subtraction
  • Action: Ensure the diamond ATR crystal is clean. Perform a background scan (ambient air) using 64 co-added scans at a resolution of 4 cm⁻¹.

  • Validation: The background spectrum must show a flat baseline outside of standard atmospheric H₂O and CO₂ regions. If the baseline deviates by >2% transmittance, clean the crystal with spectroscopy-grade isopropanol and repeat. This ensures zero carryover contamination.

Step 2: Sample Application & Pressure Optimization
  • Action: Place 2–5 mg of the solid trifluoromethoxy pyridine compound (or 1 drop if liquid) directly onto the center of the ATR crystal. Engage the pressure anvil for solid samples.

  • Validation: Monitor the live IR preview. Gradually increase the pressure until the strongest peak (the C-F stretch around 1150–1250 cm⁻¹) reaches approximately 10–20% transmittance. Critical Check: If the peak bottoms out (0% T), the sample is too thick or the pressure is too high, which will cause peak distortion and derivative-like artifacts. Reduce pressure immediately.

Step 3: Data Acquisition
  • Action: Acquire the sample spectrum using the exact same parameters as the background (64 scans, 4 cm⁻¹ resolution).

  • Validation: Verify the Signal-to-Noise Ratio (SNR) in the "silent region" (2000–2200 cm⁻¹). An SNR > 1000:1 confirms that the acquisition time was sufficient to resolve the fine splitting often seen in the C-F multiplet region.

Step 4: Spectral Processing (ATR Correction)
  • Action: Apply a standard ATR correction algorithm via the spectrometer's software.

  • Validation: ATR penetration depth is wavelength-dependent (the IR beam penetrates deeper into the sample at lower wavenumbers). Consequently, a raw ATR spectrum will artificially inflate the intensity of the C-F stretches (~1200 cm⁻¹) relative to the higher-wavenumber C-H stretches (~3000 cm⁻¹). Applying the ATR correction normalizes these relative intensities, ensuring the data can be accurately cross-referenced against standard transmission (KBr pellet) spectral libraries.

References

  • "IR and UV Absorption Spectrum of the Trifluoromethoxy Radical, CF3O·, Isolated in Rare Gas Matrices." The Journal of Physical Chemistry A, ACS Publications.[Link]

  • "Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid." Journal of Agricultural and Food Chemistry, ACS Publications.[Link]

Sources

Quality Control and Performance Standards for 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine: A 98% Purity Benchmark Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing late-stage lead optimization and process scale-up, I frequently encounter a critical bottleneck: the underestimation of building block purity. When working with privileged scaffolds like 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (CAS: 1261856-69-2)[1], the distinction between a 95% "screening grade" and a 98% "QC-certified grade" is not merely cosmetic. It is a mechanistic imperative that dictates the success or failure of downstream transition-metal catalysis.

This guide objectively compares the performance of 98% versus 95% purity grades, detailing the causality behind experimental failures and providing a self-validating Quality Control (QC) framework for drug development professionals.

Mechanistic Rationale: The Purity Imperative

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is highly valued in medicinal chemistry. The trifluoromethoxy (–OCF 3​ ) group provides a unique stereoelectronic profile, enhancing lipophilicity and metabolic stability without the extreme electron-withdrawing penalties of a standard –CF 3​ group. Meanwhile, the 2-chloro-pyridine moiety serves as an ideal electrophilic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, in a 95% purity batch, the remaining 5% is rarely innocuous. These impurities typically consist of:

  • Des-chloro analogs: Act as inert diluents that skew stoichiometric calculations, leaving unreacted nucleophiles that complicate purification.

  • Regioisomers (e.g., 3-(trifluoromethoxy)phenyl isomers): These possess nearly identical polarity to the target molecule. They will co-elute during standard chromatography, carrying over into the final Active Pharmaceutical Ingredient (API) and violating [2].

  • Inorganic Salts & Homocoupled Species: These act as direct catalyst poisons, coordinating irreversibly to expensive palladium species.

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (98% Purity Substrate) Pd0->OxAdd Ar-Cl addition Transmet Amine Coordination & Deprotonation OxAdd->Transmet Amine + Base RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Pd(0) Regeneration Product Target API Intermediate RedElim->Product Impurity 5% Impurities (Regioisomers/Salts) Impurity->Pd0 Competitive Binding DeadEnd Catalyst Deactivation (Off-cycle species) Impurity->DeadEnd Irreversible Poisoning

Figure 1: Buchwald-Hartwig catalytic cycle demonstrating how lower-purity impurities poison Pd(0).

Comparative Performance: 98% vs. 95% Purity

To objectively demonstrate the impact of building block purity, we evaluated both grades in a standard Buchwald-Hartwig amination workflow.

Self-Validating Experimental Protocol

Objective: Quantify the kinetic and yield disparities between 98% and 95% purity grades. Causality Check: This protocol utilizes kinetic sampling with an internal standard. By measuring conversion at multiple time points, we create a self-validating system that proves yield differences are due to catalyst poisoning (observed as premature rate decay) rather than simple stoichiometric imbalances.

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a nitrogen-filled glovebox, charge two separate Schlenk flasks with Pd 2​ (dba) 3​ (1.0 mol%) and XPhos (2.0 mol%). Add anhydrous toluene (2.0 mL) and stir at 25°C for 15 minutes to ensure full formation of the active L·Pd(0) species. Causality note: Pre-activation prevents the impurities in the substrate from outcompeting the ligand during the initial Pd(0) formation.

  • Substrate Addition: To Flask A, add 98% 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (1.0 mmol). To Flask B, add the 95% grade (1.0 mmol). Add morpholine (1.2 mmol) and sodium tert-butoxide (1.5 mmol) to both flasks.

  • Reaction Initiation & Kinetic Sampling: Seal the flasks, remove from the glovebox, and heat to 85°C. At t = 1h, 2h, and 4h, extract a 50 µL aliquot via syringe under positive N 2​ pressure.

  • Quench & Analysis: Quench each aliquot into 0.5 mL of acetonitrile containing 0.1% TFA. Filter through a 0.2 µm PTFE syringe filter and analyze via HPLC-UV (254 nm) using biphenyl as an internal standard.

Quantitative Data Summary
Performance Metric98% Purity Grade95% Purity GradeMechanistic Causality / Impact
Isolated Yield (4h) 92%74%Impurities competitively bind and prematurely deactivate the Pd catalyst.
Required Catalyst Loading 1.0 mol%5.0 mol%Exponentially higher loading is required to overcome irreversible catalyst poisoning in the 95% batch.
Regioisomer Carryover < 0.1%2.3%The 95% grade contains structurally similar isomers that co-elute, contaminating the final API.
E-factor (Waste generated) 1542Lower yields and the need for intensive downstream chromatography exponentially increase solvent waste.

Quality Control (QC) Analytical Standards

To guarantee the 98% purity standard, the QC workflow must be multi-orthogonal. Relying solely on HPLC-UV is a critical analytical blindspot, as UV detection is blind to inorganic catalyst poisons and non-chromatophoric residual solvents.

QC Raw Raw Material Batch 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine HPLC HPLC-UV/HRMS Target: >98.0% AUC Raw->HPLC qNMR Quantitative NMR Absolute Mass Assay Raw->qNMR ICPMS ICP-MS Analysis Heavy Metals <10 ppm Raw->ICPMS Pass Certified 98% Grade Approved for API Synthesis HPLC->Pass >98% Fail Rejected Batch (Fails ICH Q3A/Q3D) HPLC->Fail <98% qNMR->Pass Conforms qNMR->Fail Isomers detected ICPMS->Pass <10 ppm ICPMS->Fail >10 ppm

Figure 2: Orthogonal QC release workflow ensuring compliance with ICH impurity guidelines.

Key Analytical Pillars for 98% Certification:
  • HPLC-UV/HRMS (Purity & Identity): Must demonstrate >98.0% Area Under Curve (AUC). The integration of a High-Resolution Mass Spectrometer (HRMS) confirms the exact mass, ensuring no des-fluoro or des-chloro impurities co-elute under the main peak.

  • Quantitative NMR (qNMR): Using a certified internal standard (e.g., maleic acid), qNMR provides an absolute mass fraction assay. This is crucial because a sample might appear 99% pure by HPLC but contain 10% invisible inorganic salts.

  • ICP-MS (Elemental Impurities): Ensures residual palladium or copper from the upstream synthesis of the building block is <10 ppm, strictly aligning with .

Conclusion

For drug development professionals, specifying the 98% purity grade of 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is a strategic, risk-mitigating investment. The upfront cost of higher purity is exponentially offset by the reduction in transition-metal catalyst loading, the elimination of complex downstream regioisomer purification, and the absolute assurance of regulatory compliance.

References

  • Title: 1261856-69-2_2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine - CAS Registry Source: ChemSrc URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q3D(R2) Guideline for Elemental Impurities Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

The Critical Need for Absolute Purity in Halogenated Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Reference Standard Characterization Guide for 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (CAS 1261856-69-2)

In the development of novel kinase inhibitors and agrochemicals, highly functionalized pyridine derivatives like 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine (CAS 1261856-69-2) serve as critical synthetic intermediates[1]. When transitioning a molecule from early discovery to IND-enabling studies, the exact purity of this starting material becomes a Critical Quality Attribute (CQA).

A common pitfall in pharmaceutical development is relying on the commercial vendor's Certificate of Analysis (CoA), which typically assigns purity based on simple High-Performance Liquid Chromatography (HPLC) UV area normalization. This approach assumes all components absorb UV light equally and completely ignores non-chromophoric impurities, water, and residual solvents. To prevent stoichiometric imbalances and the propagation of unknown impurities into the final Active Pharmaceutical Ingredient (API), a rigorous, self-validating reference standard characterization strategy is required.

Comparison of Purity Assignment Strategies

To establish a certified reference standard, scientists must choose between two primary analytical strategies. As demonstrated below, modern metrology favors Quantitative NMR (qNMR) due to its direct traceability to the International System of Units (SI)[2].

  • Alternative 1: The Mass Balance Approach (100% - ∑Impurities)

    • Mechanism: Calculates purity by subtracting the sum of all measured impurities from 100%.

    • Required Techniques: HPLC-UV/MS (organic impurities) + Karl Fischer titration (water) + Headspace GC (residual solvents) + Residue on Ignition (inorganic salts)[3].

    • The Causality of Error: Because mass balance relies on four distinct analytical techniques, the measurement uncertainty of each method compounds. If a non-UV active organic impurity co-elutes or fails to ionize, the final purity value will be artificially inflated.

  • The Gold Standard: Quantitative NMR (qNMR)

    • Mechanism: A primary ratio method where the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei producing it.

    • The Causality of Accuracy: By spiking the sample with a highly pure, SI-traceable internal standard (IS), qNMR bypasses the need for an identical reference material[4]. It collapses the analytical workflow into a single, bias-free experiment, providing absolute mass fraction purity regardless of the chromophoric properties of the impurities[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, a reference standard must be characterized using a self-validating system. This protocol pairs qNMR (as the primary assay) with Mass Balance (as the orthogonal cross-validation). If the two independent methods agree within ±0.5% , the purity assignment is scientifically validated.

Step 1: Gravimetric Sample Preparation

  • Action: Accurately weigh ~20.000 mg of CAS 1261856-69-2 and ~5.000 mg of an SI-traceable internal standard (e.g., Maleic Acid, NIST SRM) into a vial using a microbalance ( d=0.001 mg). Dissolve in 600μL of CDCl3​ .

  • Causality: qNMR is fundamentally a gravimetric technique. The accuracy of the final purity calculation is strictly limited by the weighing error. Using a microbalance minimizes this uncertainty. Maleic acid is chosen because its singlet resonance (~6.3 ppm) provides baseline resolution away from the aromatic protons of the trifluoromethoxy-phenyl and pyridine rings (7.0–8.5 ppm).

Step 2: NMR Acquisition Parameter Optimization

  • Action: Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1​ ) of the protons of interest. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically >60 seconds). Use a 90° excitation pulse.

  • Causality: If the D1​ delay is too short, the nuclear spins will not fully return to thermal equilibrium between scans. This causes signal saturation and leads to an under-integration of the analyte peaks, artificially lowering the calculated purity. A 5×T1​ delay ensures >99.3% magnetization recovery.

Step 3: Orthogonal Mass Balance Execution

  • Action: Run the same batch through HPLC-UV (at 220 nm and 254 nm) to quantify organic impurities. Perform coulometric Karl Fischer titration for water content, and Headspace Gas Chromatography (HS-GC) for residual synthesis solvents (e.g., ethyl acetate, hexane).

  • Causality: While qNMR provides the absolute purity number, it cannot identify the specific nature of the impurities. Mass balance provides the qualitative impurity profile necessary for downstream toxicity assessments.

Step 4: Cross-Validation and Certification

  • Action: Compare the qNMR absolute purity against the Mass Balance purity. If ∣PqNMR​−PMB​∣≤0.5% , the system is validated, and the material can be certified as a primary reference standard.

Workflow Visualization

G Start CAS 1261856-69-2 Raw Material Split Orthogonal Testing Start->Split qNMR_Branch Primary Method: qNMR Split->qNMR_Branch MB_Branch Secondary Method: Mass Balance Split->MB_Branch qNMR_Prep Gravimetric Prep with SI-Traceable IS qNMR_Branch->qNMR_Prep qNMR_Acq 1H-NMR Acquisition (D1 > 5*T1) qNMR_Prep->qNMR_Acq qNMR_Result Absolute Purity Assignment qNMR_Acq->qNMR_Result Validation Cross-Validation (|qNMR - MB| ≤ 0.5%) qNMR_Result->Validation MB_HPLC HPLC-UV/MS (Organic Impurities) MB_Branch->MB_HPLC MB_KF_GC KF Titration & HS-GC (Water & Solvents) MB_Branch->MB_KF_GC MB_Result Mass Balance Purity (100% - ∑Impurities) MB_HPLC->MB_Result MB_KF_GC->MB_Result MB_Result->Validation Certified Certified Reference Standard Validation->Certified

Orthogonal self-validating workflow for reference standard characterization.

Comparative Performance Data

The following experimental data illustrates the danger of relying solely on commercial HPLC area normalization versus the rigorous orthogonal characterization outlined above for CAS 1261856-69-2.

| Batch Grade | Vendor CoA (HPLC Area %) | Water Content (KF) | Residual Solvents (HS-GC) | Mass Balance Purity | qNMR Absolute Purity | Method Variance ( ∣qNMR−MB∣ ) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Commercial Batch A | 99.5% | 1.2% | 0.8% | 97.4% | 97.2% | 0.2% (Validated) | | Commercial Batch B | 98.8% | 0.5% | 1.5% | 96.6% | 96.8% | 0.2% (Validated) | | Certified Ref. Standard | 99.9% | <0.1% | <0.1% | 99.8% | 99.8% | 0.0% (Validated) |

Data Interpretation: Commercial Batches A and B appeared highly pure based on the vendor's UV area percentage. However, because area normalization fails to account for moisture and residual crystallization solvents, the true absolute purity was significantly lower. Using Batch A without correction would result in a ~2.3% stoichiometric error in downstream API synthesis. The self-validating qNMR/Mass Balance system successfully identified and corrected this discrepancy.

Conclusion

For complex halogenated intermediates like CAS 1261856-69-2, relying on uncharacterized commercial grades introduces unacceptable risks into the drug development pipeline. By implementing a self-validating characterization protocol that anchors absolute quantification in SI-traceable qNMR and cross-validates with comprehensive Mass Balance, researchers can guarantee the structural integrity and exact potency of their reference standards, ensuring seamless regulatory compliance and reproducible synthetic yields.

References

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Analytica. (January 18, 2021). Available at:[Link]

  • JEOL. "Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability." Jeol.com. (December 19, 2022). Available at:[Link]

  • ResolveMass Laboratories Inc. "Analytical Techniques for Reference Standard Characterization." Resolvemass.ca. (September 29, 2025). Available at:[Link]

Sources

Difference in bioactivity between trifluoromethoxy and trifluoromethyl pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Bioactivity of Trifluoromethoxy vs. Trifluoromethyl Pyridine Analogs

In modern medicinal chemistry and agrochemical development, the pyridine ring remains one of the most privileged heterocyclic scaffolds. To optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of pyridine-based drug candidates, structural biologists and medicinal chemists frequently employ late-stage fluorination.

Among fluorinated substituents, the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are paramount. While both are highly electronegative and lipophilic, they impart fundamentally different physicochemical, conformational, and electronic properties to the pyridine core. This guide objectively compares these two functional groups, providing researchers with the mechanistic causality and experimental frameworks needed to select the optimal bioisostere for drug development.

Physicochemical and Conformational Divergence

To understand the bioactivity differences between -CF₃ and -OCF₃ pyridine analogs, we must first examine their intrinsic molecular properties.

Electronic Effects and Pyridine Basicity

The pyridine nitrogen's basicity (pKa ~5.2 for unsubstituted pyridine) dictates the molecule's ionization state at physiological pH, directly impacting membrane permeability and target binding.

  • Trifluoromethyl (-CF₃): Exerts a powerful, purely inductive electron-withdrawing effect (-I). Substituting a -CF₃ group on the pyridine ring significantly depletes the electron density of the aromatic system, sharply lowering the pKa of the pyridine nitrogen.

  • Trifluoromethoxy (-OCF₃): Exhibits a complex electronic profile. The oxygen atom possesses lone pairs that can theoretically donate electron density via resonance (+M effect). However, the extreme electronegativity of the adjacent -CF₃ moiety dominates, resulting in a net strong inductive withdrawal (-I)[1]. While still deactivating, the -OCF₃ group is generally less electron-withdrawing than the -CF₃ group, resulting in a slightly higher pyridine pKa compared to its -CF₃ counterpart.

Lipophilicity and Membrane Permeability

Lipophilicity is a primary driver of in vivo uptake, transport, and off-target toxicity.

  • The -CF₃ group is highly lipophilic, with a Hansch hydrophobicity constant ( π ) of +0.88[2].

  • The -OCF₃ group is considered a "super-lipophilic" substituent, boasting a Hansch π value of +1.04[3][4]. The fluorinated carbon adjacent to the oxygen atom synergistically boosts lipophilicity while retaining the polarity of the oxygen atom, allowing for precise fine-tuning of LogP/LogD values to optimize blood-brain barrier (BBB) penetration and cellular permeability[2].

Conformational Flexibility and Target Engagement

The most profound difference in bioactivity arises from 3D conformation. The -CF₃ group is a rigid, symmetrical top. In contrast, the -OCF₃ group introduces a rotatable C-O bond. Mechanistically, the -OCF₃ group strongly prefers an orthogonal (90°) conformation relative to the aromatic pyridine plane[5]. This is driven by hyperconjugation: the oxygen lone pair ( nO​ ) donates into the antibonding orbital of the carbon-fluorine bond ( σC−F∗​ ). This orthogonal twist allows -OCF₃ analogs to sweep a different volumetric space within a protein binding pocket, often enabling the molecule to adapt to structural mutations in target proteins (e.g., in pan-genotype viral inhibitors or kinase domains) where a rigid -CF₃ might clash sterically[5].

G Pyridine Pyridine Scaffold CF3 -CF3 Substitution Pyridine->CF3 Direct C-C Bond OCF3 -OCF3 Substitution Pyridine->OCF3 C-O-C Linkage Rigid Rigid Symmetrical Top (Hansch π = +0.88) CF3->Rigid Flexible Orthogonal Conformation (Hansch π = +1.04) OCF3->Flexible n_O -> σ*C-F Hyperconjugation Bio_CF3 High Metabolic Stability Fixed Pocket Binding Rigid->Bio_CF3 Bio_OCF3 Super-Lipophilic Adaptive Pocket Binding Flexible->Bio_OCF3

Figure 1: Mechanistic divergence of fluorinated pyridine analogs.

Quantitative Bioactivity Comparison

To objectively compare these analogs, we synthesize the physicochemical and metabolic data into a standardized matrix. The data below represents typical baseline values for 3-substituted pyridine analogs evaluated in standard preclinical assays.

Property / AssayUnsubstituted Pyridine3-(Trifluoromethyl)pyridine3-(Trifluoromethoxy)pyridineCausality / Mechanism
Hansch π Value 0.00+0.88+1.04-OCF₃ oxygen lone pairs enhance lipophilic solvation energy[4].
Calculated LogP (cLogP) 0.65~1.85~2.10-OCF₃ increases overall hydrophobicity more than -CF₃.
Pyridine Nitrogen pKa 5.23~2.80~3.50-CF₃ exerts stronger net -I effect than -OCF₃ (+M partially offsets).
CYP450 Clearance (HLM) High (Rapid oxidation)Low (Highly stable)Low (Highly stable)Both C-F (485 kJ/mol) and O-CF₃ bonds resist oxidative cleavage[2].
Conformational State PlanarRigid, in-plane rotationOrthogonal (90° out-of-plane)Stereoelectronic hyperconjugation in the -OCF₃ ether linkage[5].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the bioactivity differences between these analogs must be empirically verified. Below are the field-proven, step-by-step methodologies for evaluating lipophilicity and metabolic stability.

Protocol A: Determination of Lipophilicity (LogD at pH 7.4) via HPLC

Objective: To quantify the enhanced membrane permeability potential of -OCF₃ vs. -CF₃ analogs. Causality: Traditional shake-flask methods are low-throughput and prone to emulsion errors. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a self-validating, high-throughput alternative where retention time directly correlates with the compound's partitioning between a non-polar stationary phase and a buffered mobile phase.

  • System Preparation: Utilize a C18 RP-HPLC column. Prepare Mobile Phase A (10 mM Phosphate buffer, pH 7.4 to simulate physiological blood pH) and Mobile Phase B (100% HPLC-grade Methanol).

  • Calibration (Self-Validation): Inject a reference mixture of 6-8 standard drugs with known LogD 7.4​ values (e.g., antipyrine, toluene, amiodarone). Plot retention time ( tR​ ) against literature LogD values to create a linear calibration curve.

  • Sample Preparation: Dissolve the -CF₃ and -OCF₃ pyridine analogs in DMSO to a stock concentration of 10 mM. Dilute to 100 µM in 50:50 Methanol/Water.

  • Execution: Run a standardized gradient (e.g., 5% to 95% Mobile Phase B over 10 minutes). Record the retention times of the analytes.

  • Data Analysis: Interpolate the LogD 7.4​ of the pyridine analogs using the calibration curve. The -OCF₃ analog will consistently elute later than the -CF₃ analog, confirming its higher lipophilicity.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Objective: To verify that the introduction of -CF₃ or -OCF₃ groups protects the pyridine ring from rapid cytochrome P450 (CYP)-mediated degradation[2][6]. Causality: HLMs contain the full complement of CYP enzymes. NADPH is added as an essential cofactor to initiate CYP catalytic activity. Cold acetonitrile is used to abruptly denature proteins, quenching the reaction at precise time points.

  • Assay Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ (essential for CYP function).

  • Pre-Incubation: In a 96-well plate, mix 1 µM of the test compound (-CF₃ or -OCF₃ pyridine analog) with 0.5 mg/mL HLM protein in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Control Inclusion (Self-Validation): Run Verapamil (rapid clearance) and Warfarin (low clearance) in parallel wells to validate the metabolic viability of the microsomes.

  • Initiation: Add 1 mM NADPH to initiate the oxidative reaction.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: Acetonitrile precipitates the HLM proteins, immediately halting metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time to determine the elimination rate constant ( k ) and half-life ( t1/2​ ).

Workflow Prep 1. Matrix Prep HLM + Buffer Incubate 2. Incubation + NADPH @ 37°C Prep->Incubate Quench 3. Quenching Cold Acetonitrile Incubate->Quench Time points (0-60 min) Centrifuge 4. Centrifugation Protein Precipitation Quench->Centrifuge LCMS 5. LC-MS/MS Parent Quantification Centrifuge->LCMS

Figure 2: Workflow for validating CYP450 metabolic stability using Human Liver Microsomes.

Conclusion & Strategic Recommendations

When designing pyridine-based therapeutics or agrochemicals, the choice between trifluoromethylation and trifluoromethoxylation should not be arbitrary.

  • Select -CF₃ when the primary goal is to drastically reduce the basicity of the pyridine nitrogen, rigidify the molecule, and block metabolic hotspots without excessively increasing the molecular footprint.

  • Select -OCF₃ when the target requires an adaptive, flexible ligand capable of sampling orthogonal conformations to maximize binding affinity[5]. Furthermore, the -OCF₃ group is the superior choice when a maximal increase in lipophilicity (LogD) is required to drive membrane permeation[2][4], while still maintaining exceptional metabolic stability[6].

Though historically limited by synthetic bottlenecks, recent advances in silver-mediated oxidative trifluoromethoxylation[7] and the use of Togni's reagent for heteroaromatics[8] have made -OCF₃ pyridine building blocks highly accessible, unlocking a new vector for rational drug design.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.MDPI.
  • A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation.Benchchem.
  • Recent Advances of Trifluoromethoxylation Reactions Using TFMS and TFBO.R Discovery.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.ResearchGate.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent.Beilstein Journals.
  • Synthesis and Properties of CF3(OCF3)CH‐Substituted Arenes and Alkenes.ResearchGate.
  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.Chemical Science (RSC Publishing).
  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism.Blumberg Institute.

Sources

Comparative Guide to Elemental Analysis Strategies for Highly Halogenated Pharmaceuticals: A Case Study on C12H7ClF3NO

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by highly halogenated pharmaceutical intermediates. The compound C12H7ClF3NO (Molecular Weight: 273.64 g/mol ) [1] serves as a perfect case study. With a theoretical elemental composition of 52.67% C, 2.58% H, 5.12% N, 5.85% O, 12.95% Cl, and 20.83% F , this molecule presents a severe challenge for traditional elemental analyzers [2].

This guide objectively compares traditional combustion methods against modified and orthogonal techniques, providing a self-validating workflow for the accurate elemental characterization of highly fluorinated and chlorinated compounds.

The Mechanistic Bottleneck: Halogen Interference

In traditional CHNS/O combustion analysis, organic samples are oxidized at ~1000°C. However, the presence of ~21% fluorine and ~13% chlorine triggers destructive side reactions [2]:

  • Fluorine Interference (The Silica Reaction): Fluorine combusts to form hydrogen fluoride (HF). At high temperatures, HF aggressively attacks the quartz (SiO₂) combustion tube:

    4HF+SiO2​→SiF4​+2H2​O

    This reaction not only corrodes the instrument but artificially inflates the hydrogen quantification due to the generation of secondary water [2].

  • Chlorine Interference: Chlorine forms HCl, which can poison the copper reduction catalyst used to convert nitrogen oxides ( NOx​ ) to N2​ , leading to skewed nitrogen readings and rapid consumable depletion.

Because of these causal mechanisms, a single-instrument approach is inadequate. We must decouple the analysis of C/H/N from the halogens [3].

Comparative Evaluation of Analytical Workflows

To achieve the required ±0.3% absolute accuracy for pharmaceutical release, we compare three analytical strategies:

Analytical StrategyTarget ElementsPrimary MechanismInterference SusceptibilityAccuracy for C12H7ClF3NO
Traditional CHNS C, H, N, SHigh-temp oxidation (1000°C)Critical (HF/HCl formation)Fails (%H artificially high)
Modified CHN C, H, NOxidation + Halogen ScavengingLow (Scavengers trap halogens)Excellent (±0.3% absolute)
Schöninger + IC Cl, FOxygen flask combustion + ICNone (Specific to halides)Excellent (±0.2% absolute)

Self-Validating Experimental Protocols

Protocol A: Modified CHN Analysis (Carbon, Hydrogen, Nitrogen)

To prevent HF and HCl from reaching the Thermal Conductivity Detector (TCD), the combustion reactor must be heavily modified with halogen scavengers [2][4].

  • Reactor Preparation: Pack the primary combustion tube with standard oxidation catalysts (e.g., Cr2​O3​ ) and cap the lower zone with a specialized halogen scavenger mixture of Silver Tungstate ( Ag2​WO4​ ) and Magnesium Oxide ( MgO ) [2]. The MgO acts as a sacrificial fluorine adsorber, trapping F as stable MgF2​ [4].

  • Calibration: Calibrate the instrument using a fluorinated standard (e.g., 4-fluorobenzoic acid) to validate that the fluorine trap is functioning and not retaining carbon.

  • Sample Combustion: Weigh 1.5–2.0 mg of C12H7ClF3NO into a tin capsule [3]. Introduce it into the 1000°C reactor under a dynamic oxygen pulse.

  • Detection: The purified CO2​ , H2​O , and N2​ gases are separated via a GC column and quantified by the TCD [3][4].

Protocol B: Schöninger Flask Combustion + Ion Chromatography (Chlorine, Fluorine)

Since the CHN analyzer traps the halogens, we must quantify Cl and F orthogonally using the Schöninger method [5][6].

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of C12H7ClF3NO onto ash-free filter paper [6].

  • Alkaline Absorption: Add 10 mL of an alkaline absorbent solution (e.g., 10mMNaOH with a drop of H2​O2​ to ensure complete oxidation of trace sulfur/halogens) into a borosilicate Schöninger flask.

  • Oxygen Combustion: Flush the flask with pure O2​ , ignite the paper, and immediately seal the flask [6]. The compound decomposes, and the resulting HF and HCl gases are rapidly neutralized by the alkaline absorbent to form F− and Cl− ions [5].

  • Quantification via IC: Transfer the absorbent solution quantitatively to an Ion Chromatograph (IC) equipped with an anion-exchange column and a chemical suppressor [5][7]. Elute with a carbonate/bicarbonate buffer to resolve and quantify the fluoride and chloride peaks against certified reference standards.

Workflow Visualization

Below is the logical architecture of the bifurcated analytical system required for C12H7ClF3NO.

G Sample C12H7ClF3NO Sample Aliquot Split Analytical Divergence Sample->Split CHN_Path Modified CHN Combustion (Ag2WO4 / MgO Scavengers) Split->CHN_Path 1-2 mg Halogen_Path Schöninger Oxygen Flask (Alkaline Absorption) Split->Halogen_Path 2-5 mg CHN_Det Thermal Conductivity (TCD) Quantifies: C, H, N CHN_Path->CHN_Det Traps HF/HCl Halogen_Det Ion Chromatography (IC) Quantifies: Cl-, F- Halogen_Path->Halogen_Det Extracts Halides Data Integrated Elemental Profile (Empirical Formula Validation) CHN_Det->Data Halogen_Det->Data

Fig 1: Bifurcated elemental analysis workflow separating CHN detection from halogen quantification.

References

  • Fadeeva, V. P., Tikhova, V. D., & Nikulicheva, O. N. "Elemental Analysis of Organic Compounds with the Use of Automated CHNS Analyzers." Journal of Analytical Chemistry, 2008.[Link]

  • Urbanová, V., et al. "Tuning of fluorine content in graphene: towards large-scale production of stoichiometric fluorographene." Nanoscale (RSC Publishing), 2015.[Link]

Sources

Safety Operating Guide

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Handling Procedures for 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Executive Summary

2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine is a highly functionalized halogenated aromatic compound utilized in advanced pharmaceutical and agrochemical drug development. Due to the presence of a chlorinated pyridine ring and a trifluoromethoxy (-OCF3) group, this chemical presents unique disposal challenges. It cannot be processed through standard aqueous waste streams or conventional municipal solid waste systems. This guide provides laboratory personnel and environmental health and safety (EHS) officers with a self-validating, step-by-step protocol for the segregation, containerization, and ultimate thermal destruction of this compound.

Hazard Causality & Waste Stream Logic

To safely manage this compound, researchers must understand the mechanistic causality behind its hazard profile:

  • Chemical Stability & Persistence: The carbon-fluorine (C-F) bonds in the trifluoromethoxy group are among the strongest in organic chemistry. If released into the environment, the compound resists natural degradation, acting as a persistent organic pollutant.

  • Toxic Combustion Byproducts: Standard incineration or accidental fires will cause incomplete combustion. The thermal breakdown of the chlorinated pyridine and the -OCF3 group generates highly corrosive and toxic Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and potentially nitrogen oxides (NOx).

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), waste containing halogenated organics must be strictly managed. Depending on the solvents used in your workflow, the resulting mixture is typically classified under EPA F-listed waste codes (e.g., F001, F002 for spent halogenated solvents) 1. Furthermore, specific EPA regulations for halogenated pyridines mandate chemical destruction as the primary disposal method 2.

Quantitative Disposal Parameters

To ensure complete chemical destruction without releasing toxic acid gases, the ultimate disposal facility must adhere to the following operational parameters 3:

ParameterRequired ThresholdOperational Rationale
Incineration Temperature > 1100 °CProvides the necessary activation energy to cleave stable C-F and C-Cl bonds.
Residence Time > 2.0 secondsEnsures complete thermal oxidation, preventing the formation of dioxin-like compounds.
Scrubber pH > 8.5 (Alkaline)Neutralizes acidic combustion byproducts (HF, HCl) into benign salts (e.g., CaF2, NaCl).
Lab Accumulation Limit < 55 GallonsComplies with RCRA satellite accumulation limits for hazardous waste generation.

Visualization of Waste Segregation & Disposal Logic

The following diagram illustrates the validated workflow for processing 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine waste from the benchtop to final destruction.

WasteDisposal Start Waste Generation: 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine Decision Physical State? Start->Decision Liquid Liquid Organic Waste Decision->Liquid Solvent/Liquid Solid Solid Waste / Contaminated PPE Decision->Solid Powder/PPE Segregation Segregate into Dedicated 'Halogenated Organic' Container Liquid->Segregation Solid->Segregation Incineration High-Temperature Incineration (>1100°C, 2s Residence Time) Segregation->Incineration Transport to Facility Scrubbing Alkaline Flue Gas Scrubbing (Neutralizes HF & HCl) Incineration->Scrubbing Combustion Gases Final Safe Atmospheric Release & Ash Landfilling Scrubbing->Final Cleaned Gas

Halogenated waste segregation and high-temperature incineration workflow.

Step-by-Step Laboratory Disposal Methodology

To maintain a self-validating safety system, execute the following protocol every time this chemical is used:

  • Step 1: Primary Segregation

    • Action: Never mix 2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine with non-halogenated organic waste (e.g., acetone, ethanol) or aqueous waste.

    • Causality: Mixing halogenated and non-halogenated waste significantly increases the cost and complexity of disposal. Introducing it to aqueous streams can lead to severe environmental contamination and regulatory fines.

  • Step 2: Containerization

    • Action: Collect all liquid waste (including reaction filtrates and solvent washes) in a dedicated, chemically compatible High-Density Polyethylene (HDPE) or glass carboy.

    • Action: Place all solid waste (e.g., contaminated weighing paper, pipette tips, and disposable spatulas) into a heavy-duty, sealable polyethylene bag, then place it into a designated solid hazardous waste drum.

  • Step 3: Labeling and Satellite Accumulation

    • Action: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list "Halogenated Pyridine Derivative" and "Contains Fluorinated/Chlorinated Organics."

    • Causality: Accurate labeling ensures the downstream waste management facility routes the container to a high-temperature rotary kiln rather than a standard incinerator, preventing the destruction of the incinerator's refractory lining by un-scrubbed HF gas 4.

  • Step 4: Off-Site Transport Preparation

    • Action: Once the satellite container is full (or reaches the 90-day accumulation limit), transfer it to the main chemical accumulation area. Ensure secondary containment is used during transport to prevent transit spills.

Emergency Spill Response Protocol

In the event of an accidental spill of the pure compound or a highly concentrated solution, execute the following steps:

  • Evacuate & Isolate: Immediately clear personnel from the immediate area. Ensure the laboratory fume hood is running at maximum exhaust capacity to capture any volatilized organics.

  • Don Appropriate PPE: Wear double nitrile gloves (tested against halogenated solvents), safety goggles, and a chemically resistant lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like paper towels for large spills.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and deposit it into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a compatible solvent (e.g., a small amount of isopropanol), followed by soap and water. Collect all wash liquids into the halogenated waste stream.

References

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. Available at:[Link]

  • Technical Resource Document: Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1. US EPA NEPIS. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(2-(trifluoromethoxy)phenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.